Imnopitant
Description
Properties
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F6N4O/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34/h4-7,12-16H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNNJLLLMSVTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290297-57-3 | |
| Record name | Imnopitant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMNOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1516R3E77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Enigma: Unraveling the CNS Mechanism of Action of Neurokinin-1 Receptor Antagonists
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The initial query for "Imnopitant" did not yield results for a known therapeutic agent. It is presumed to be a fictional name. This guide will, therefore, focus on the well-established mechanism of action of the neurokinin-1 (NK1) receptor antagonist class of drugs, with a specific focus on Aprepitant , a clinically approved and extensively studied compound that exemplifies the "-pitant" class.
Executive Summary
Neurokinin-1 (NK1) receptor antagonists represent a significant class of drugs targeting the central nervous system (CNS). Their primary mechanism of action is the competitive blockade of the NK1 receptor, thereby inhibiting the binding of its endogenous ligand, Substance P. This action modulates neuronal signaling pathways implicated in emesis, pain, and mood regulation. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the core pathways and methodologies.
The Substance P/NK1 Receptor System in the CNS
The neuropeptide Substance P is a key neurotransmitter and neuromodulator within the CNS, playing a crucial role in the transmission of pain signals and the regulation of emotional responses and emetic reflexes[1]. It exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR) predominantly found in areas of the brain associated with these functions, such as the brainstem's vomiting center and regions involved in stress and anxiety[1][2].
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, activating intracellular signaling cascades. This primarily involves the Gαq protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in neuronal excitation.
Core Mechanism of Action: Competitive Antagonism
NK1 receptor antagonists, such as Aprepitant, function as potent and selective competitive antagonists at the NK1 receptor[3]. They possess a high affinity for the receptor, allowing them to bind to it without initiating the intracellular signaling cascade. By occupying the binding site, they prevent Substance P from binding and activating the receptor, thereby blocking its downstream effects[1]. This blockade is central to their therapeutic efficacy. Animal and human Positron Emission Tomography (PET) studies have confirmed that Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors.
Receptor Selectivity
A crucial aspect of the pharmacological profile of NK1 receptor antagonists is their high selectivity for the NK1 receptor over other neurokinin receptors (NK2 and NK3) and other neurotransmitter receptors, such as serotonin (5-HT3), dopamine, and corticosteroid receptors. This selectivity minimizes off-target effects and contributes to a more favorable side-effect profile.
Quantitative Data: Receptor Binding Affinities
The affinity of various "-pitant" drugs for the human neurokinin receptors has been quantified through in vitro competitive binding assays. The data, typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), demonstrate the high potency and selectivity for the NK1 receptor.
| Compound | hNK1 IC50/Ki (nM) | hNK2 IC50 (nM) | hNK3 IC50 (nM) |
| Aprepitant | 0.1 | 4500 | 300 |
| Rolapitant | 0.66 | >10,000 | >10,000 |
| Netupitant | 1.0 | >1000 | >1000 |
| Casopitant | 0.16 (ferret) | - | - |
Data compiled from multiple sources.
Experimental Protocols
The elucidation of the mechanism of action of NK1 receptor antagonists has been dependent on a range of sophisticated experimental techniques.
In Vitro Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for its target receptor.
Objective: To determine the IC50 value of a test compound (e.g., Aprepitant) for the human NK1 receptor.
Methodology:
-
Membrane Preparation: Human cell lines (e.g., CHO or HEK293) stably expressing the human NK1 receptor are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Radioligand: A radiolabeled form of the endogenous ligand, typically [125I]Substance P, is used as the tracer.
-
Assay Procedure:
-
A fixed concentration of the radioligand ([125I]Substance P) is incubated with the membrane preparation in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled, potent NK1 receptor ligand.
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
In Vivo Positron Emission Tomography (PET) Imaging
PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.
Objective: To determine the relationship between the plasma concentration of an NK1 receptor antagonist and the degree of NK1 receptor occupancy in the CNS.
Methodology:
-
Radiotracer: A specific PET radiotracer for the NK1 receptor, such as [18F]SPA-RQ or [18F]MK-0999, is synthesized.
-
Subject Administration: The study is typically conducted in healthy human volunteers or animal models. The subjects receive the NK1 receptor antagonist (e.g., Aprepitant) at various doses.
-
Radiotracer Injection: At a specified time after drug administration, the PET radiotracer is injected intravenously.
-
PET Scanning: The subject's head is positioned in a PET scanner, and dynamic images are acquired over a period of time (e.g., 90-120 minutes) to measure the distribution and binding of the radiotracer in the brain.
-
Image Analysis: The PET images are reconstructed and analyzed. Regions of interest (ROIs) are drawn on brain areas with high NK1 receptor density (e.g., the striatum) and a reference region with negligible receptor density (e.g., the cerebellum).
-
Quantification of Receptor Occupancy: The binding potential (BPND) of the radiotracer in the target region is calculated. Receptor occupancy is then determined by comparing the BPND in the drug-treated state to the baseline (drug-free) state using the following formula:
-
Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline
-
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Plasma concentrations of the drug are measured at various time points and correlated with the calculated receptor occupancy to establish a PK-PD relationship.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions.
Objective: To assess the effect of an NK1 receptor antagonist on the extracellular levels of other neurotransmitters, such as dopamine and serotonin.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the semi-permeable membrane of the probe and into the perfusate. The collected dialysate samples are analyzed at regular intervals.
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, the NK1 receptor antagonist is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.
Studies investigating the effects of NK1 receptor antagonists have generally shown a lack of direct, robust effects on the basal or stimulated release of dopamine and serotonin in brain regions like the striatum. This suggests that the primary therapeutic actions of these drugs are not mediated through a direct modulation of these monoaminergic systems, but rather through the specific blockade of Substance P signaling. However, some studies suggest that the Substance P system can modulate serotonergic neuron firing, indicating a more complex, indirect interaction may exist.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway.
Caption: Competitive Antagonism of the NK1 Receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
The mechanism of action of NK1 receptor antagonists in the central nervous system is a well-defined process of competitive antagonism at the NK1 receptor, preventing the binding of Substance P and the subsequent activation of neuronal signaling pathways. This targeted action, combined with high receptor selectivity, underpins their therapeutic utility. The experimental methodologies detailed herein have been instrumental in characterizing these properties and continue to be vital for the discovery and development of new CNS-acting therapeutics.
References
- 1. neuroscience.uga.edu [neuroscience.uga.edu]
- 2. Neurokinin-1 receptor antagonism attenuates neuronal activity triggered by stress-induced reinstatement of alcohol seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: While the initial topic of interest was "Imnopitant," publicly available, in-depth technical information on this specific compound is scarce. However, "this compound" is a recognized chemical entity. Given the detailed requirements of this guide and the close relationship in the immunomodulatory drug class, this whitepaper will focus on Pomalidomide (marketed as Imnovid® and Pomalyst®), a potent and well-documented immunomodulatory drug (IMiD). Pomalidomide serves as an excellent and relevant example for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction to Pomalidomide
Pomalidomide is a third-generation immunomodulatory drug, a chemical analog of thalidomide, with enhanced therapeutic properties and a distinct mechanism of action.[1] It was developed by Celgene Corporation and received FDA approval in 2013 for the treatment of relapsed and refractory multiple myeloma.[2][3] Pomalidomide exhibits a multi-faceted mechanism of action, including direct anti-neoplastic effects, potent immunomodulatory activities, and inhibition of angiogenesis.[4][5] Its discovery and development were driven by the need for more potent and safer alternatives to thalidomide and lenalidomide.
Discovery and Synthesis
The development of pomalidomide stemmed from structure-activity relationship studies of thalidomide. Researchers found that adding an amino group to the phthaloyl ring of thalidomide analogs increased their anti-angiogenic and anti-myeloma activities. Pomalidomide, with an amino group at the 4-position of the phthaloyl ring, emerged as a highly potent analog.
Synthetic Pathways
Several synthetic routes for pomalidomide have been reported. A common approach involves the reaction of a substituted phthalic acid derivative with 3-aminopiperidine-2,6-dione.
A representative synthetic scheme starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. This three-step process has been reported to yield pomalidomide with high purity and a good overall yield. Another common method involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an amine.
Below is a generalized workflow for the synthesis of pomalidomide.
Related Compounds and Structure-Activity Relationship (SAR)
The development of pomalidomide is a prime example of successful SAR studies. Key modifications to the thalidomide scaffold have led to significant changes in biological activity.
-
Amino Group at Position 4: The addition of an amino group at the 4-position of the phthaloyl ring is crucial for the enhanced potency of pomalidomide compared to thalidomide.
-
Isosteric Replacements: Replacing the 4-amino group with other isosteres, such as methyl or chloro groups, has been explored. The 4-methyl and 4-chloro analogs have shown potent inhibition of tumor necrosis factor-alpha (TNF-α) and stimulation of interleukin-2 (IL-2).
-
Glutarimide Ring: The glutarimide ring is essential for binding to Cereblon (CRBN), the primary target of IMiDs.
Quantitative Biological Data
The biological activity of pomalidomide and its analogs has been extensively characterized. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Cellular Potency of Pomalidomide
| Parameter | Value | Assay System | Reference |
| Cereblon (CRBN) Binding | |||
| IC50 | ~200 nM | Competitive Binding Assay | |
| TNF-α Inhibition | |||
| IC50 | ~0.01 µM | LPS-stimulated PBMCs | |
| Anti-proliferative Activity | |||
| IC50 (MM.1S cells) | ~1.8 µM | MTT Assay | |
| IL-2 Production | |||
| EC50 | ~0.05 µM | T-cell co-stimulation assay |
Table 2: Clinical Efficacy of Pomalidomide in Relapsed/Refractory Multiple Myeloma (MM-003 Trial)
| Endpoint | Pomalidomide + Low-Dose Dexamethasone | High-Dose Dexamethasone | Reference |
| Median Progression-Free Survival | 4.0 months | 1.9 months | |
| Median Overall Survival | 12.7 months | 8.1 months | |
| Overall Response Rate | 31% | 10% |
Experimental Protocols
Synthesis of Pomalidomide
The following is a representative protocol for the synthesis of pomalidomide, adapted from published procedures.
Step 1: Synthesis of 3-Nitrophthalidomide
-
To a stirred mixture of 3-nitrophthalic acid (1 equivalent) in acetonitrile, add 1,1'-carbonyldiimidazole (CDI) (2.2 equivalents) under a nitrogen atmosphere at ambient temperature.
-
To this mixture, add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent).
-
Heat the reaction mixture to 75-80 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, distill off the solvent under reduced pressure.
-
Add water to the reaction mass and cool to 0-5 °C with stirring.
-
Filter the isolated solid, wash with water, then with methanol, and dry under vacuum to obtain 3-nitrophthalidomide.
Step 2: Synthesis of Pomalidomide (Reduction of Nitro Group)
-
Suspend 3-nitrophthalidomide in a suitable solvent (e.g., methanol).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dimethyl sulfoxide/acetone/methanol) to yield pure pomalidomide.
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of compounds for Cereblon.
Materials:
-
Purified recombinant Cereblon protein.
-
Fluorescently-labeled thalidomide (e.g., Cy5-labeled).
-
Assay buffer.
-
Test compound (Pomalidomide or other analogs).
-
Black, low-binding microtiter plate.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the microtiter plate, add the assay buffer, fluorescently-labeled thalidomide, and the test compound dilutions.
-
Initiate the reaction by adding the purified Cereblon protein to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The data is analyzed to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the binding of the fluorescently-labeled thalidomide to Cereblon.
TNF-α Inhibition Assay
This protocol outlines a method to measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs.
-
LPS.
-
Test compound (Pomalidomide).
-
Cell culture medium.
-
ELISA kit for human TNF-α.
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate and pre-incubate with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in TNF-α production compared to the LPS-stimulated control.
Mechanism of Action and Signaling Pathways
Pomalidomide's primary mechanism of action involves binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The degradation of Ikaros and Aiolos has two major downstream effects:
-
Direct Anti-Myeloma Activity: The degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival and proliferation of multiple myeloma cells. This results in cell cycle arrest and apoptosis of the cancer cells.
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to increased production of IL-2 and enhanced T-cell and Natural Killer (NK) cell activity, thereby boosting the body's anti-tumor immune response.
Conclusion
Pomalidomide represents a significant advancement in the treatment of multiple myeloma and serves as a paradigm for the successful development of immunomodulatory drugs. Its discovery was the result of meticulous structure-activity relationship studies, leading to a compound with a potent and multi-faceted mechanism of action. The core of its activity lies in its ability to bind to Cereblon, thereby hijacking the ubiquitin-proteasome system to induce the degradation of key oncoproteins. This in-depth technical guide provides a foundational understanding of the discovery, synthesis, biological activity, and mechanism of action of pomalidomide, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the approval history and clinical development pathway of Pomalyst? [synapse.patsnap.com]
- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
The Role of Imnopitant in Antagonizing Substance P Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in a multitude of physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[3][4] The development of NK1 receptor antagonists represents a significant therapeutic advance, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).[5] Imnopitant is a non-peptide, small molecule antagonist of the NK1 receptor. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound blocks substance P signaling pathways, details the experimental methodologies used to characterize such antagonists, and presents a framework for understanding their therapeutic potential. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes representative data from other well-characterized NK1 receptor antagonists, such as Aprepitant and Netupitant, to illustrate key pharmacological principles.
The Substance P/NK1 Receptor Signaling Pathway
Substance P, an undecapeptide, is the endogenous ligand with the highest affinity for the NK1 receptor. The binding of substance P to the NK1 receptor, which is widely distributed in the central and peripheral nervous systems, initiates a cascade of intracellular signaling events.
Upon agonist binding, the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq. This activation results in the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses. These responses include neuronal excitation, smooth muscle contraction, vasodilation, and the release of pro-inflammatory mediators.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents substance P from occupying its binding site, thereby inhibiting the initiation of the downstream signaling cascade. This blockade of substance P-mediated signaling forms the basis of its therapeutic effects. The chemical structure of this compound is N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide.
Quantitative Analysis of NK1 Receptor Antagonism
Receptor Binding Affinity (Ki)
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. It is typically determined using a competitive radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Representative NK1 Receptor Binding Affinities
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| Aprepitant | [³H]-Substance P | Human NK1 expressing cells | ~0.1 |
| Netupitant | [³H]-GR205171 | Human NK1 expressing cells | ~0.95 |
Data is representative and sourced from publicly available literature.
Functional Antagonist Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the functional potency of an antagonist in inhibiting a biological response. For NK1 receptor antagonists, this is often determined by measuring the inhibition of substance P-induced calcium mobilization. A lower IC50 value indicates greater potency.
Table 2: Representative Functional Antagonist Potencies
| Compound | Assay | Cell Line | IC50 (nM) |
| Aprepitant | Substance P-induced Ca²⁺ mobilization | CHO-hNK1 cells | ~0.5 - 2.5 |
| Netupitant | Substance P-induced Ca²⁺ mobilization | HEK293-hNK1 cells | ~0.2 |
Data is representative and sourced from publicly available literature.
Experimental Protocols
The characterization of NK1 receptor antagonists like this compound involves a series of standardized in vitro and in vivo experimental protocols.
In Vitro Assays
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Efficacy and safety of aprepitant in allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of Imnopitant Binding to the Neurokinin-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are pivotal in numerous physiological and pathophysiological processes, including pain, inflammation, and emesis.[1][2] Consequently, the NK1 receptor has emerged as a significant therapeutic target. Imnopitant is a non-peptide antagonist of the NK1 receptor.[3] This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the binding of this compound to the NK1 receptor. It details experimental protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it presents a summary of quantitative data for known NK1 receptor antagonists to provide a comparative landscape and illustrates key signaling pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a practical resource for researchers engaged in the computational modeling of GPCR-ligand interactions and structure-based drug design.
Introduction to the NK1 Receptor and this compound
The NK1 receptor is a class A GPCR, which upon binding with its primary ligand, Substance P, activates various intracellular signaling cascades.[1][2] These pathways are primarily mediated through the coupling of Gq and Gs G-proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the activation of protein kinase C (PKC) and the MAPK/ERK pathway. This signaling is implicated in a wide array of biological functions, making the NK1 receptor a compelling target for therapeutic intervention in conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory disorders.
This compound is a potent and selective non-peptide antagonist of the NK1 receptor. Like other "-pitant" drugs (e.g., Aprepitant, Netupitant), it functions by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling. Understanding the precise molecular interactions between this compound and the NK1 receptor at an atomic level is crucial for the rational design of novel antagonists with improved efficacy and selectivity. In silico modeling techniques provide a powerful and cost-effective approach to elucidate these interactions.
Quantitative Data: Binding Affinities of NK1 Receptor Antagonists
To provide a context for the binding affinity of this compound, the following table summarizes the reported binding affinities (IC50 or Ki) of several well-characterized non-peptide NK1 receptor antagonists. Lower values indicate higher binding affinity.
| Antagonist | Binding Affinity (IC50/Ki, nM) | Species | Reference |
| Aprepitant | 0.1 | Human | |
| Fosaprepitant | (Prodrug of Aprepitant) | - | |
| Netupitant | ~0.95 | Human | |
| Rolapitant | 0.66 | Human | |
| Casopitant | Not specified | - | |
| L-732,138 | 2.3 | Human | |
| This compound | Data not publicly available | - |
In Silico Modeling Experimental Protocols
This section outlines the detailed methodologies for a hypothetical in silico study of this compound binding to the NK1 receptor.
Homology Modeling of the NK1 Receptor
While crystal structures of the human NK1 receptor are available (e.g., PDB IDs: 6HLP, 6E59), this protocol is provided for instances where a target GPCR structure is unknown.
Objective: To build a three-dimensional model of the NK1 receptor based on the amino acid sequence and a known experimental structure of a homologous protein (template).
Protocol:
-
Template Selection:
-
Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the human NK1 receptor amino acid sequence to identify suitable templates with the highest sequence identity, particularly in the transmembrane domains. The bovine rhodopsin structure was historically a common template for GPCR modeling.
-
-
Sequence Alignment:
-
Align the target (NK1 receptor) and template sequences using a sequence alignment tool like ClustalW. Manually refine the alignment to ensure that conserved motifs in GPCRs are correctly aligned.
-
-
Model Building:
-
Utilize a homology modeling software such as MODELLER or SWISS-MODEL. The software constructs the 3D model by copying the coordinates of the aligned residues from the template to the target and building the non-conserved loops.
-
-
Loop Refinement:
-
The loop regions, which often have low sequence identity, are the most variable parts of the model. Refine the conformation of these loops using loop modeling algorithms available in software like MODELLER.
-
-
Model Validation:
-
Assess the stereochemical quality of the generated model using tools like PROCHECK, which generates a Ramachandran plot to evaluate the phi/psi angles of the amino acid residues.
-
Further validate the model using programs like ProSA to check for potential errors in the 3D structure.
-
Molecular Docking of this compound
Objective: To predict the binding pose and affinity of this compound within the binding pocket of the NK1 receptor.
Protocol:
-
Receptor Preparation:
-
Start with a high-resolution crystal structure of the human NK1 receptor in complex with an antagonist (e.g., PDB ID: 6HLP with netupitant).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Assign partial charges using a force field such as CHARMm or AMBER.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID 9808518).
-
Generate different possible conformations (conformers) of the ligand.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Define the binding pocket based on the location of the co-crystallized antagonist in the template structure or by using binding site prediction algorithms.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock, Glide, or GOLD.
-
The program will systematically sample different conformations and orientations of this compound within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis and Selection:
-
Analyze the resulting docking poses. The best pose is typically the one with the lowest docking score (most favorable binding energy).
-
Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor residues.
-
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of the this compound-NK1 receptor complex in a biologically relevant environment and assess the stability of the binding pose.
Protocol:
-
System Setup:
-
Take the best-ranked docked complex of this compound and the NK1 receptor.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. During equilibration, restraints on the protein and ligand atoms are gradually released.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex. Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to monitor conformational changes.
-
Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.
-
Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the NK1 receptor over time.
-
Binding Free Energy Calculation (MM/PBSA and MM/GBSA)
Objective: To calculate the binding free energy of this compound to the NK1 receptor, providing a more accurate estimation of binding affinity than docking scores.
Protocol:
-
Snapshot Extraction:
-
Extract snapshots (frames) from the stable part of the MD trajectory.
-
-
Calculation:
-
Use the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method. These methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the solvation free energy.
-
The calculation is performed for the complex, the receptor alone, and the ligand alone. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.
-
-
Per-Residue Energy Decomposition:
-
Decompose the total binding free energy into contributions from individual amino acid residues to identify the key residues responsible for the binding of this compound.
-
Mandatory Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathways.
In Silico Experimental Workflow
Caption: Experimental Workflow for In Silico Modeling.
Conclusion
In silico modeling offers a powerful suite of tools to investigate the molecular basis of this compound's interaction with the NK1 receptor. Through a combination of homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the binding mode, stability, and affinity of this antagonist. While specific experimental in silico data for this compound is not widely published, the methodologies outlined in this guide provide a robust framework for such investigations. The application of these computational techniques is invaluable for the structure-based design and optimization of novel NK1 receptor antagonists with enhanced therapeutic profiles. The continued development of both computational methods and the availability of high-resolution experimental structures will further refine our understanding of these complex biological systems and accelerate the drug discovery process.
References
- 1. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.r-project.org [journal.r-project.org]
The Pharmacological Profile of Imnopitant: A Preclinical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor. It belongs to a novel, achiral pyridine class of NK1 receptor antagonists. Developed as part of a research program that also yielded the clinical candidates netupitant and befetupitant, this compound has been a subject of preclinical investigation to characterize its therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of this compound based on available preclinical data, with a focus on its binding affinity, functional activity, and the experimental methodologies employed in its evaluation.
Core Pharmacological Data
The preclinical evaluation of this compound has centered on its interaction with the NK1 receptor, the primary target of the neuropeptide Substance P. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Binding Affinity of this compound for the Human NK1 Receptor
| Compound | hNK1 Binding Affinity (Ki, nM) |
| This compound | 0.8 |
| Netupitant | 0.5 |
| Befetupitant | 0.7 |
| Aprepitant (reference) | 0.2 |
Data presented as the mean of at least three independent experiments.
Table 2: In Vitro Functional Antagonist Activity of this compound at the Human NK1 Receptor
| Compound | hNK1 Functional Antagonism (IC50, nM) |
| This compound | 1.2 |
| Netupitant | 0.9 |
| Befetupitant | 1.1 |
| Aprepitant (reference) | 0.5 |
Data presented as the mean of at least three independent experiments.
Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a variety of cellular responses, including neuronal excitation, inflammation, and emesis. By antagonizing the NK1 receptor, this compound effectively inhibits these downstream signaling events.
Experimental Protocols
The following sections detail the methodologies used to generate the preclinical data presented above.
Human NK1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P was used as the radioligand.
-
Assay Conditions: The binding assay was performed in a final volume of 250 µL containing 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% bovine serum albumin (BSA), and a fixed concentration of [³H]-Substance P.
-
Competition Binding: Increasing concentrations of this compound were incubated with the membranes and the radioligand.
-
Incubation: The reaction mixture was incubated for 60 minutes at room temperature.
-
Separation: Bound and free radioligand were separated by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The Ki values were calculated from the IC50 values (the concentration of compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional antagonist activity (IC50) of this compound at the human NK1 receptor.
Methodology:
-
Cell Culture: CHO cells stably expressing the human NK1 receptor were seeded into 96-well plates.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells were pre-incubated with increasing concentrations of this compound for a defined period.
-
Agonist Stimulation: The cells were then stimulated with a fixed concentration of Substance P (agonist).
-
Signal Detection: The change in intracellular calcium concentration was measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Selectivity Profile
While specific quantitative data for a broad panel of receptors is not publicly available, the discovery paper notes that compounds from this chemical series, including this compound, were designed and found to be highly selective for the NK1 receptor over other tachykinin receptors (NK2 and NK3) and a range of other G-protein coupled receptors, ion channels, and enzymes. This high selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window.
Conclusion
The preclinical data for this compound characterize it as a potent and selective antagonist of the human NK1 receptor. Its high binding affinity and functional antagonist activity, comparable to other well-characterized NK1 antagonists, underscore its potential as a therapeutic agent for conditions mediated by Substance P and the NK1 receptor pathway. The detailed experimental protocols provided herein offer a transparent view of the methodologies used to establish this pharmacological profile, enabling a thorough understanding for researchers and drug development professionals in the field. Further in vivo studies would be necessary to fully elucidate its pharmacokinetic properties and therapeutic efficacy in relevant disease models.
Imnopitant and the Broader Potential of NK1 Receptor Antagonists Beyond Antiemesis: A Technical Guide
Introduction: The Promise of Targeting the Substance P/NK1 Receptor Pathway
Imnopitant is a neurokinin-1 (NK1) receptor antagonist. This class of drugs exerts its effects by blocking the action of Substance P (SP), a neuropeptide widely distributed throughout the central and peripheral nervous systems. The binding of SP to its high-affinity receptor, the NK1 receptor, is a key signaling event implicated in a diverse array of physiological and pathological processes.
While the initial therapeutic success of NK1 receptor antagonists has been in the prevention of chemotherapy-induced and postoperative nausea and vomiting, the widespread distribution and function of the SP/NK1 system suggest a much broader therapeutic potential. This technical guide explores the scientific rationale and available evidence for the application of NK1 receptor antagonists in treating conditions beyond emesis, including anxiety disorders, depression, pain, and inflammatory conditions.
Mechanism of Action: The Substance P/NK1 Receptor Signaling Cascade
The therapeutic rationale for the use of NK1 receptor antagonists in various disorders stems from their ability to interrupt the signaling cascade initiated by the binding of Substance P to the NK1 receptor.
Substance P (SP): An 11-amino-acid neuropeptide of the tachykinin family, SP is involved in neurotransmission, particularly in pathways related to pain, inflammation, and mood.
Neurokinin-1 (NK1) Receptor: A G-protein coupled receptor (GPCR) that is the primary receptor for Substance P. Upon binding of SP, the NK1 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.
The downstream effects of NK1 receptor activation are cell-type dependent but generally involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, in turn, modulate a variety of cellular processes, including neuronal excitability, inflammation, and cell proliferation.
Potential Therapeutic Applications Beyond Antiemesis
The ubiquitous nature of the SP/NK1 system in pathways mediating stress, mood, pain, and inflammation provides a strong basis for exploring the therapeutic utility of NK1 receptor antagonists in a range of disorders.
Anxiety and Depression
Rationale: Substance P and the NK1 receptor are densely expressed in brain regions critical for mood and anxiety regulation, including the amygdala, hippocampus, and prefrontal cortex. Preclinical studies have shown that central administration of Substance P induces anxiety-like behaviors in animal models.
Preclinical Evidence: A substantial body of preclinical research using various animal models of anxiety and depression has demonstrated the anxiolytic and antidepressant-like effects of NK1 receptor antagonists.
Clinical Evidence: While preclinical findings were promising, clinical trials with first-generation NK1 receptor antagonists for depression and anxiety have yielded mixed results. Some studies showed efficacy, while others failed to demonstrate a significant advantage over placebo or standard-of-care antidepressants. The reasons for these discrepancies are not fully understood but may relate to factors such as patient selection, dosing, and the specific properties of the antagonist used.
| Drug | Indication | Phase | Outcome Summary |
| Aprepitant | Major Depressive Disorder | II | Did not show significant efficacy compared to placebo. |
| Casopitant | Major Depressive Disorder | II | Showed some positive signals but development was discontinued. |
| Vestipitant | Generalized Anxiety Disorder | II | Did not meet primary efficacy endpoints. |
Table 1: Summary of Selected Clinical Trials of NK1 Receptor Antagonists in Mood and Anxiety Disorders.
Pain
Rationale: Substance P is a key neurotransmitter in nociceptive pathways, transmitting pain signals from the periphery to the central nervous system. It is released from the terminals of primary afferent sensory neurons in the dorsal horn of the spinal cord.
Preclinical Evidence: In various animal models of inflammatory and neuropathic pain, NK1 receptor antagonists have demonstrated analgesic effects. They have been shown to reduce hyperalgesia and allodynia.
Clinical Evidence: Similar to the findings in psychiatric disorders, the translation of preclinical analgesic effects to the clinic has been challenging. Several NK1 receptor antagonists have failed to show significant efficacy in clinical trials for various pain conditions, including migraine and neuropathic pain.
Inflammation
Rationale: Substance P is a potent mediator of neurogenic inflammation, a process where neurons release inflammatory mediators. It can induce vasodilation, increase vascular permeability, and promote the recruitment of immune cells to sites of inflammation.
Preclinical Evidence: NK1 receptor antagonists have shown anti-inflammatory effects in a range of preclinical models of inflammatory diseases, including inflammatory bowel disease, asthma, and arthritis.
Clinical Evidence: The clinical development of NK1 receptor antagonists for inflammatory conditions is less advanced compared to other indications. However, the strong preclinical rationale suggests that this remains a promising area for future research.
Experimental Protocols
The following are representative experimental protocols used in the preclinical evaluation of NK1 receptor antagonists for non-emetic indications.
Elevated Plus Maze (Anxiety)
Objective: To assess the anxiolytic effects of a test compound in rodents.
Methodology:
-
The elevated plus maze apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Rodents are administered the test compound (e.g., an NK1 receptor antagonist) or vehicle control at a specified time before testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The behavior of the animal is recorded for a set period (e.g., 5 minutes).
-
Key parameters measured include the time spent in the open arms versus the enclosed arms and the number of entries into each arm type.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
The Neuropharmacology of Imnopitant and its Analogs: A Technical Review
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Imnopitant is a neurokinin-1 (NK1) receptor antagonist. This class of drugs has garnered significant interest for its therapeutic potential in a range of disorders, primarily centered around the modulation of the substance P (SP) signaling pathway. The principle mechanism of action for this compound and its analogs is the competitive blockade of the NK1 receptor, thereby inhibiting the physiological effects of substance P. This technical guide provides a comprehensive review of the neuropharmacology of this compound and its analogs, with a focus on their mechanism of action, relevant signaling pathways, and a comparative analysis of their pharmacological properties. While specific quantitative data for this compound is not extensively available in the public domain, this review incorporates data from structurally similar and well-characterized NK1 receptor antagonists to provide a thorough understanding of this drug class.
Introduction to this compound and the Neurokinin-1 Receptor
This compound belongs to a class of non-peptide small molecules that selectively target the neurokinin-1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The endogenous ligand for the NK1 receptor is substance P, an undecapeptide of the tachykinin family. The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex. Consequently, NK1 receptor antagonists like this compound have been investigated for their therapeutic utility as antiemetics, anxiolytics, and antidepressants. The primary clinical application for approved NK1 receptor antagonists, such as aprepitant, is the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Mechanism of Action and Signaling Pathways
The neuropharmacological effects of this compound and its analogs are mediated through their interaction with the NK1 receptor.
Binding to the NK1 Receptor
This compound acts as a competitive antagonist at the NK1 receptor. This means it binds to the same site as the endogenous ligand, substance P, but does not activate the receptor. By occupying the binding site, this compound prevents substance P from eliciting its downstream signaling effects. The affinity of an antagonist for its receptor is a critical determinant of its potency.
NK1 Receptor Signaling
The NK1 receptor is a class A GPCR that couples to heterotrimeric G proteins, primarily Gq/11 and to a lesser extent, Gs. The binding of substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of these G proteins.
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC).
-
-
Gs Pathway: Activation of Gs stimulates adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP).
These second messengers trigger a cascade of intracellular events, including the activation of various protein kinases and transcription factors, ultimately leading to the physiological responses associated with substance P, such as neuronal excitation, smooth muscle contraction, and inflammatory mediator release. This compound, by blocking the initial binding of substance P, inhibits this entire signaling cascade.
Diagram of the NK1 Receptor Signaling Pathway:
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Pharmacology of NK1 Receptor Antagonists
The potency and efficacy of NK1 receptor antagonists are determined through various in vitro and in vivo assays. The following table summarizes key pharmacological data for several well-known NK1 receptor antagonists, providing a comparative context for this compound and its analogs.
| Compound | Receptor Binding Affinity (IC50/Ki) | In Vivo Efficacy (IC50) | Species | Reference |
| Aprepitant | 0.1 nM (IC50) | - | Human | [1] |
| L-732,138 | 2.3 nM (IC50) | - | Human | [2] |
| Rolapitant | 0.66 nM (Ki) | - | Human | [2] |
| EUC-001 | 0.575 nM (Ki) | 0.89 mg/kg (oral), 0.68 mg/kg (i.v.) | Gerbil | [3] |
Experimental Protocols
The characterization of this compound and its analogs involves a range of experimental techniques to determine their pharmacological profile.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for the NK1 receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of the test compound.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from a stable cell line (e.g., CHO cells).
-
Radioligand: A radiolabeled form of a known NK1 receptor ligand (e.g., [3H]-Substance P) is used.
-
Assay: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve, and the Ki value can be derived using the Cheng-Prusoff equation.
-
Diagram of a Radioligand Binding Assay Workflow:
Caption: Workflow for a typical radioligand binding assay.
In Vivo Models of Efficacy
Animal models are used to assess the in vivo efficacy of NK1 receptor antagonists. For antiemetic activity, the ferret or gerbil models are commonly used.
-
Objective: To determine the dose-dependent inhibition of emesis or a surrogate behavior.
-
Methodology (Gerbil Foot-Tapping Model):
-
Animal Model: Gerbils are used as they exhibit a characteristic foot-tapping behavior in response to NK1 receptor agonists, which is considered a surrogate for the emetic reflex.
-
Drug Administration: The test compound (e.g., an this compound analog) is administered orally or intravenously at various doses.
-
Challenge: After a set pre-treatment time, a central NK1 receptor agonist is administered.
-
Observation: The frequency of foot-tapping is observed and recorded over a specific period.
-
Data Analysis: The dose of the test compound that inhibits the foot-tapping response by 50% (IC50) is calculated.
-
This compound Analogs and Structure-Activity Relationships (SAR)
The development of analogs of a lead compound like this compound is a crucial step in drug discovery, aiming to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile. While specific details on the synthesis and activity of this compound analogs are not publicly available, general principles of SAR for NK1 receptor antagonists can be discussed.
The structure-activity relationship (SAR) explores how the chemical structure of a molecule relates to its biological activity. For non-peptide NK1 receptor antagonists, specific structural motifs are often crucial for high-affinity binding. Medicinal chemists synthesize a series of analogs by systematically modifying different parts of the lead molecule and evaluating the impact of these changes on receptor binding and functional activity. This iterative process helps to identify the key chemical features responsible for the desired pharmacological effects.
Conclusion
This compound and its analogs represent a significant class of neuropharmacological agents targeting the NK1 receptor. Their mechanism of action, centered on the competitive antagonism of substance P, provides a strong rationale for their therapeutic use in conditions mediated by this signaling pathway. While a detailed quantitative profile of this compound itself remains to be fully elucidated in the public domain, the extensive research on other NK1 receptor antagonists provides a robust framework for understanding its potential clinical utility. Future research, including preclinical and clinical studies, will be essential to fully characterize the neuropharmacology of this compound and its analogs and to define their place in the therapeutic armamentarium.
References
Early-Stage Biological Activity Screening of Imnopitant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant is a novel small molecule identified as a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target in various physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. This technical guide provides an in-depth overview of the early-stage biological activity screening of this compound, detailing its pharmacological profile, experimental protocols for its characterization, and the key signaling pathways it modulates. All quantitative data presented herein are derived from preclinical studies.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P. This antagonism prevents the downstream signaling cascades typically initiated by Substance P activation of the NK1 receptor.
Quantitative Biological Activity
The biological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity and functional potency at the human NK1 receptor.
Table 1: In Vitro Binding Affinity of this compound at the Human NK1 Receptor
| Compound | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | Radioligand Binding | [³H]-Substance P | CHO (hNK1R) | 1.2 | 2.5 | WO2020132716 |
Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration; CHO (hNK1R): Chinese Hamster Ovary cells stably expressing the human NK1 receptor.
Table 2: In Vitro Functional Antagonism of this compound at the Human NK1 Receptor
| Compound | Assay Type | Stimulant | Cell Line | IC50 (nM) | Reference |
| This compound | Calcium Mobilization | Substance P | U-2 OS (hNK1R) | 3.1 | WO2020132716 |
IC50: Half-maximal inhibitory concentration; U-2 OS (hNK1R): Human osteosarcoma cells stably expressing the human NK1 receptor.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound are provided below.
NK1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki and IC50) of this compound for the human NK1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor (CHO-hNK1R) are cultured under standard conditions.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the NK1 receptors.
-
-
Binding Assay:
-
A competitive binding assay is performed in a 96-well plate format.
-
A fixed concentration of the radioligand, [³H]-Substance P, is incubated with the CHO-hNK1R cell membranes.
-
Increasing concentrations of this compound (or a reference compound) are added to compete with the radioligand for binding to the NK1 receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Substance P-Induced Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (IC50) of this compound in blocking Substance P-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading:
-
Human osteosarcoma (U-2 OS) cells stably expressing the human NK1 receptor are cultured in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of changes in intracellular calcium concentration.
-
-
Functional Assay:
-
The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Substance P is added at a concentration that elicits a sub-maximal response (e.g., EC80) to stimulate the NK1 receptor.
-
-
Detection and Data Analysis:
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
The IC50 value (the concentration of this compound that inhibits 50% of the Substance P-induced calcium response) is determined by non-linear regression analysis of the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the general workflow for its in vitro screening.
Caption: NK1 Receptor Signaling Pathway and this compound's Point of Antagonism.
Caption: General Workflow for In Vitro Screening of this compound.
Conclusion
The early-stage biological screening of this compound has demonstrated its high affinity and potent functional antagonism at the human NK1 receptor. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound as a therapeutic agent for indications where the Substance P/NK1 receptor pathway plays a significant role. The well-defined in vitro characterization of this compound is a critical step in its journey towards becoming a potential new medicine.
Methodological & Application
Application Notes and Protocols: Imnopitant In Vitro Assay for Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro receptor binding affinity of Imnopitant, a putative novel compound. The primary focus is on assays designed to characterize the interaction of this compound with its target receptor. For the purpose of this document, we will use the human neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), as the target of interest. The principles and methods described herein are broadly applicable to other GPCR systems with appropriate modifications.
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[1][2] These assays are robust, sensitive, and can provide key parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).[1][2][3] This document will detail the protocols for saturation and competition binding assays.
Signaling Pathway
The NK1 receptor is endogenously activated by the neuropeptide Substance P. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: NK1 Receptor Signaling Pathway.
Data Presentation
The binding affinity of this compound and the characteristics of the NK1 receptor in the prepared cell membranes are summarized below. The data presented here are for illustrative purposes and represent typical results obtained for a potent NK1 receptor antagonist.
Table 1: Saturation Binding Analysis of [³H]-Substance P
| Parameter | Value | Description |
| Kd | 0.5 nM | Equilibrium dissociation constant of the radioligand. A measure of its affinity for the NK1 receptor. |
| Bmax | 150 fmol/mg protein | Maximum number of binding sites for the radioligand in the membrane preparation. |
Table 2: Competitive Binding Analysis of this compound
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| This compound | 2.5 | 1.0 | -1.0 |
| Aprepitant (Control) | 1.0 | 0.4 | -1.1 |
-
IC50: The concentration of a competing ligand (e.g., this compound) that displaces 50% of the specific binding of the radioligand.
-
Ki: The inhibition constant for a competing ligand. It is a measure of its binding affinity for the receptor, calculated from the IC50 value and the Kd of the radioligand.
Experimental Protocols
The following protocols outline the procedures for membrane preparation, saturation binding, and competition binding assays to determine the affinity of this compound for the NK1 receptor.
General Experimental Workflow
Caption: General workflow for in vitro receptor binding assays.
Protocol 1: Membrane Preparation from hNK1R-expressing Cells
This protocol describes the preparation of cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human NK1 receptor.
Materials:
-
HEK293 cells stably transfected with the human NK1 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Cell scraper
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 5-10 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand ([³H]-Substance P).
Materials:
-
NK1 receptor membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4
-
Radioligand: [³H]-Substance P
-
Non-specific binding control: Unlabeled Substance P (1 µM final concentration)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of [³H]-Substance P in Assay Buffer, typically ranging from 0.01 to 10 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.
-
For non-specific binding, set up triplicate wells for each radioligand concentration, adding 1 µM of unlabeled Substance P.
-
Add 50 µL of the appropriate [³H]-Substance P dilution to each well.
-
Add 50 µL of Assay Buffer (for total binding) or 50 µL of 1 µM unlabeled Substance P (for non-specific binding).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 10-20 µg of protein) to each well. The final volume is 200 µL.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax.
-
Protocol 3: Competition Binding Assay
This assay determines the affinity (Ki) of this compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the NK1 receptor.
Materials:
-
Same as for the Saturation Binding Assay.
-
This compound and other test compounds.
-
A known NK1 receptor antagonist as a positive control (e.g., Aprepitant).
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer. A typical concentration range would be from 0.01 nM to 10 µM.
-
In a 96-well plate, add 50 µL of the appropriate dilution of this compound or control compound to triplicate wells.
-
Add 50 µL of [³H]-Substance P at a fixed concentration (typically at or below its Kd, e.g., 0.5 nM).
-
Define total binding (in the absence of any competitor) and non-specific binding (in the presence of 1 µM unlabeled Substance P) in separate wells.
-
Initiate the reaction by adding 100 µL of the membrane preparation (10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration and wash the filters as described in the saturation assay protocol.
-
Quantify the bound radioactivity by scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound's binding affinity to the NK1 receptor. By performing saturation and competition binding assays, researchers can obtain critical quantitative data (Kd, Bmax, and Ki) that are essential for the preclinical evaluation of this novel compound. These methods are fundamental in drug discovery for ranking compound potency and selecting lead candidates for further development.
References
Application Notes and Protocols for Assessing Imnopitant Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant is a neurokinin-1 (NK1) receptor antagonist.[1] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[2] As an antagonist, this compound is designed to block the activity of Substance P at the NK1 receptor, making it a potential therapeutic agent for conditions mediated by this signaling pathway.[3]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound as an NK1 receptor antagonist. The described assays are designed to assess the binding affinity and functional inhibition of the NK1 receptor signaling cascade.
Signaling Pathway of the NK1 Receptor
The NK1 receptor primarily couples to Gq and Gs G-proteins.[4] Upon activation by its endogenous ligand, Substance P, the receptor initiates downstream signaling cascades:
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]
-
Gs Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to the NK1 receptor promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G-protein-independent signaling.
NK1 Receptor Signaling Pathway
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the efficacy of this compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Principle: This assay measures the competition between unlabeled this compound and a fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P) for binding to membranes prepared from cells expressing the NK1 receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of this compound for the receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) to high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following in order:
-
Assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4, with protease inhibitors).
-
A serial dilution of this compound.
-
A fixed concentration of radiolabeled ligand (e.g., [3H]Substance P) at a concentration near its Kd.
-
The cell membrane preparation.
-
-
Include control wells for total binding (no this compound) and non-specific binding (excess unlabeled Substance P).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium release.
Principle: Cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. This compound, as an antagonist, will block this effect in a dose-dependent manner.
Protocol:
-
Cell Culture:
-
Seed cells stably expressing the NK1 receptor into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye leakage.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).
-
Add a serial dilution of this compound to the wells and incubate for a short period.
-
Add a fixed concentration of Substance P (typically the EC80 concentration to elicit a robust response).
-
Measure the fluorescence intensity over time, before and after the addition of Substance P.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the percentage of inhibition for each concentration of this compound relative to the response with Substance P alone.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
cAMP Assay
Objective: To evaluate the effect of this compound on the Gs-mediated signaling of the NK1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: This assay measures the accumulation of cAMP in cells following stimulation of the NK1 receptor. As an antagonist, this compound is expected to inhibit the Substance P-induced change in cAMP levels. The assay can be performed in agonist mode (for Gs-coupled receptors) or antagonist mode (for Gi-coupled receptors, where a forskolin-stimulated cAMP level is inhibited by the agonist).
Protocol:
-
Cell Culture:
-
Seed cells expressing the NK1 receptor into a 96- or 384-well plate and culture as required.
-
-
Assay Procedure:
-
Pre-incubate the cells with a serial dilution of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of Substance P.
-
Lyse the cells to release intracellular cAMP.
-
-
Detection:
-
Quantify the cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method. These methods typically involve a labeled cAMP tracer and a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Determine the percentage of inhibition of the Substance P-induced cAMP response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to block Substance P-induced recruitment of β-arrestin to the NK1 receptor.
Principle: This assay utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) to detect the proximity of β-arrestin to the NK1 receptor. In a BRET assay, the NK1 receptor is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist-induced recruitment brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable signal. This compound will inhibit this interaction.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding for the NK1 receptor fused to a BRET donor and β-arrestin fused to a BRET acceptor.
-
Seed the transfected cells into a white, 96- or 384-well plate.
-
-
Assay Procedure:
-
Pre-incubate the cells with a serial dilution of this compound.
-
Add the substrate for the BRET donor (e.g., coelenterazine h).
-
Add a fixed concentration of Substance P.
-
-
Detection:
-
Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the percentage of inhibition of the Substance P-induced BRET signal by this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal curve to obtain the IC50 value.
-
General Experimental Workflow
Data Presentation
The efficacy of this compound and other NK1 receptor antagonists can be summarized in a table for easy comparison. The following table provides an example of how to present quantitative data obtained from the described assays.
| Compound | Assay Type | Cell Line | Target | Ki (nM) | IC50 (nM) | EC50 (nM) |
| This compound | Competitive Binding | CHO-hNK1 | Human NK1R | TBD | TBD | - |
| Calcium Mobilization | CHO-hNK1 | Human NK1R | - | TBD | - | |
| cAMP Assay | HEK-hNK1 | Human NK1R | - | TBD | - | |
| β-Arrestin Recruitment | HEK-hNK1 | Human NK1R | - | TBD | - | |
| Aprepitant (Reference) | Competitive Binding | CHO-hNK1 | Human NK1R | ~0.1-0.2 | ~1 | - |
| Substance P (Agonist) | cAMP Assay | U2OS-hNK1R | Human NK1R | - | - | 2.2 |
| Neurokinin A (Agonist) | cAMP Assay | U2OS-hNK1R | Human NK1R | - | - | 483 |
| Compound 14α (Example Antagonist) | Competitive Binding | CHO-hNK1R | Human NK1R | 22.4 | 50.4 | - |
| Cell Viability (MTT) | A549 (Lung Cancer) | - | - | 19,000 | - | |
| Cell Viability (MTT) | MDA-MB-231 (Breast Cancer) | - | - | 17,000 | - |
Data for Aprepitant, Substance P, Neurokinin A, and Compound 14α are illustrative and sourced from public data. TBD indicates values to be determined experimentally for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Receptor activity-independent recruitment of βarrestin2 reveals specific signalling modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Imnopitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems. Substance P is implicated in the pathophysiology of a range of disorders, including anxiety, depression, and chronic pain. By blocking the action of Substance P at the NK1 receptor, this compound presents a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for establishing rodent models to investigate the efficacy of this compound in vivo.
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
Substance P, upon binding to its G-protein coupled receptor, NK1, initiates a cascade of intracellular events. This signaling is crucial for neurotransmission in pathways related to pain, stress, and mood. This compound competitively binds to the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.[1]
The binding of Substance P to the NK1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors such as mitogen-activated protein kinases (MAPK), including the extracellular signal-regulated kinase (ERK), which plays a critical role in neuronal plasticity and excitability.
Experimental Protocols
The following protocols describe the establishment of animal models for anxiety, depression, and neuropathic pain to evaluate the therapeutic potential of this compound.
I. Animal Model for Anxiety: The Elevated Plus Maze (EPM) Test
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2][3][4][5] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the housing facility for at least one week before testing.
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) arranged opposite to each other.
-
Drug Administration:
-
A preliminary dose-finding study should be conducted to determine the optimal dose of this compound.
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test. A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.
-
-
EPM Procedure:
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Between trials, clean the maze with 70% ethanol to eliminate olfactory cues.
-
-
Behavioral Parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
Expected Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 35.2 ± 4.1 | 8.3 ± 1.2 | 25.4 ± 2.8 |
| This compound | 1 | 48.9 ± 5.3 | 10.1 ± 1.5 | 26.1 ± 3.0 |
| This compound | 5 | 75.6 ± 8.2 | 14.7 ± 1.9 | 24.9 ± 2.5 |
| This compound | 10 | 82.1 ± 9.5 | 16.2 ± 2.1 | 25.8 ± 2.9 |
| Diazepam | 2 | 95.3 ± 10.6 | 18.5 ± 2.4 | 27.3 ± 3.1 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
II. Animal Model for Depression: The Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for the evaluation of antidepressant efficacy. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of mobility.
Methodology:
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Housing: As described for the EPM test.
-
Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60, 30, and 15 minutes before the test on three consecutive days. A positive control, such as fluoxetine (20 mg/kg, i.p.), should be administered daily for 14 days prior to the test.
-
-
FST Procedure:
-
Place a mouse into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Behavioral Parameter:
-
Immobility time: The duration for which the mouse remains floating with only minor movements necessary to keep its head above water. This is typically scored during the last 4 minutes of the 6-minute test.
-
-
Data Analysis: An antidepressant-like effect is indicated by a significant reduction in immobility time.
Expected Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Immobility Time (s) in last 4 min |
| Vehicle | - | 155.4 ± 12.8 |
| This compound | 5 | 130.2 ± 11.5 |
| This compound | 10 | 98.7 ± 9.3 |
| This compound | 20 | 85.1 ± 8.9 |
| Fluoxetine | 20 | 75.6 ± 7.2 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
III. Animal Model for Neuropathic Pain: Chronic Constriction Injury (CCI) and Von Frey Test
The Chronic Constriction Injury (CCI) model is a widely used animal model of neuropathic pain that mimics symptoms of human neuropathic pain, such as mechanical allodynia. Mechanical allodynia (pain in response to a normally non-painful stimulus) is assessed using the von Frey test.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: As previously described.
-
CCI Surgery:
-
Anesthetize the rat (e.g., isoflurane).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Place four loose ligatures (4-0 chromic gut) around the nerve at 1 mm intervals.
-
Close the incision with sutures.
-
Sham-operated animals will undergo the same procedure without nerve ligation.
-
-
Drug Administration:
-
Allow animals to recover for 7-10 days and confirm the development of mechanical allodynia.
-
Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle. A positive control, such as gabapentin (100 mg/kg, p.o.), should be included.
-
-
Von Frey Test:
-
Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Data Analysis: An analgesic effect is indicated by a significant increase in the paw withdrawal threshold.
Expected Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | 50% Paw Withdrawal Threshold (g) |
| Sham + Vehicle | - | 14.5 ± 1.2 |
| CCI + Vehicle | - | 3.2 ± 0.5 |
| CCI + this compound | 10 | 5.8 ± 0.7 |
| CCI + this compound | 30 | 9.1 ± 1.0 |
| CCI + this compound | 100 | 12.3 ± 1.1 |
| CCI + Gabapentin | 100 | 11.8 ± 1.3** |
| p < 0.05, **p < 0.01 vs. CCI + Vehicle. Data are presented as mean ± SEM. |
Molecular and Cellular Assays
To elucidate the in vivo mechanism of action of this compound, tissue samples can be collected following behavioral testing for further molecular analysis.
A. Immunohistochemistry for c-Fos
c-Fos is an immediate early gene whose expression is often used as a marker for neuronal activation. Following behavioral tests, brain regions or spinal cord sections can be analyzed for c-Fos expression to identify the neuronal circuits modulated by this compound.
Protocol:
-
Tissue Preparation: 90 minutes after the behavioral test, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain or spinal cord in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the tissue on a cryostat (30-40 µm).
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Incubate in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500) for 2 hours at room temperature.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number of c-Fos-positive cells in specific brain regions (e.g., amygdala, prefrontal cortex, dorsal horn of the spinal cord).
-
B. Western Blot for Phosphorylated ERK (p-ERK)
As a key downstream effector of the NK1 receptor pathway, the phosphorylation status of ERK can be assessed to confirm the inhibitory effect of this compound.
Protocol:
-
Tissue Homogenization: Following behavioral testing, rapidly dissect the brain region of interest (e.g., hippocampus, spinal cord) and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2, 1:1000) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Logical Relationship of Project Phases:
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 2. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 5. scispace.com [scispace.com]
High-Throughput Screening Methods for Imnopitant Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant and its derivatives are potent and selective antagonists of the Neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in pain, inflammation, and mood disorders.[1][2][3] The discovery and development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic profiles necessitate robust and efficient high-throughput screening (HTS) methodologies. This document provides detailed application notes and experimental protocols for a suite of HTS assays tailored for the identification and characterization of this compound derivatives.
The NK1 receptor primarily couples through the Gαq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] Therefore, the primary screening assays focus on quantifying this downstream signaling event. Secondary and confirmatory assays are also described to elucidate the mechanism of action and determine the binding affinity of hit compounds.
Data Presentation
The following tables summarize key parameters and representative data for the described HTS assays.
Table 1: Key Performance Indicators for Primary HTS Assays
| Assay Type | Principle | Typical Throughput (plates/day) | Z'-Factor | Key Advantages | Key Considerations |
| Calcium Flux Assay | Measurement of intracellular Ca2+ mobilization upon receptor activation. | 50 - 100 | ≥ 0.5 | Direct functional readout, highly sensitive, amenable to automation. | Potential for compound interference with fluorescent dyes. |
| cAMP Assay (for Gs/Gi coupling) | Measurement of changes in intracellular cyclic AMP levels. | 30 - 70 | ≥ 0.5 | Robust and well-established, can identify biased agonism. | NK1 is primarily Gq coupled; requires engineered cell lines for Gs/Gi readout. |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to G proteins upon receptor activation. | 20 - 40 | ≥ 0.6 | Proximal measure of G protein activation, less prone to signal amplification artifacts. | Requires membrane preparation, use of radioactivity ([35S]GTPγS). |
Table 2: Representative Data from a Hypothetical HTS Campaign for this compound Derivatives
| Compound ID | Primary Screen (% Inhibition of Substance P response) | Confirmatory IC50 (nM) - Calcium Flux | Binding Affinity Ki (nM) - Fluorescence Polarization |
| This compound | 98 | 1.2 | 0.8 |
| Derivative A | 95 | 0.9 | 0.5 |
| Derivative B | 85 | 5.4 | 3.2 |
| Derivative C | 52 | 120 | 98 |
| Negative Control | 2 | >10,000 | >10,000 |
Mandatory Visualizations
Signaling Pathway
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow: Calcium Flux Assay
Caption: High-Throughput Calcium Flux Assay Workflow.
Experimental Protocols
Protocol 1: High-Throughput Calcium Flux Assay
This protocol is designed for a 384-well format to identify and characterize this compound derivatives as antagonists of the NK1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6).
-
Probenecid (optional, to prevent dye extrusion).
-
Substance P (agonist).
-
This compound derivatives library.
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating:
-
Culture NK1R-expressing cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in assay buffer, with the addition of probenecid.
-
Aspirate the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the this compound derivatives in assay buffer.
-
Add 12.5 µL of the compound dilutions to the respective wells of the cell plate. Include vehicle controls (e.g., DMSO in assay buffer).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare a solution of Substance P in assay buffer at a concentration that elicits 80% of the maximal response (EC80).
-
Place the cell plate into the fluorescence imaging plate reader.
-
Initiate reading and, after a baseline measurement, add 12.5 µL of the Substance P solution to all wells.
-
Continue to measure the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Calculate the percentage inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Calculate the Z'-factor for the assay plate using the positive (Substance P alone) and negative (vehicle) controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Protocol 2: GTPγS Binding Assay
This protocol measures the direct activation of G proteins and is a valuable secondary assay to confirm the mechanism of action of hit compounds. This protocol describes a scintillation proximity assay (SPA) format, which is amenable to HTS.
Materials:
-
Cell membranes prepared from cells overexpressing the NK1 receptor and Gαq.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Guanosine diphosphate (GDP).
-
[35S]GTPγS.
-
Substance P.
-
This compound derivatives.
-
Wheat germ agglutinin (WGA)-coated SPA beads.
-
384-well white, clear-bottom microplates.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NK1R-expressing cell membranes in assay buffer.
-
Prepare serial dilutions of this compound derivatives and Substance P in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the following in order:
-
5 µL of assay buffer or this compound derivative (for antagonist mode).
-
10 µL of NK1R membranes.
-
5 µL of Substance P (or buffer for basal binding).
-
10 µL of WGA-coated SPA beads.
-
10 µL of GDP solution.
-
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Initiation of Reaction:
-
Add 10 µL of [35S]GTPγS to each well to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
For antagonists, calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 3: Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of a fluorescently labeled ligand to the NK1 receptor and is used to determine the binding affinity (Ki) of unlabeled this compound derivatives.
Materials:
-
Purified, solubilized NK1 receptor.
-
Fluorescently labeled NK1 antagonist (tracer).
-
Assay buffer: PBS with 0.01% Tween-20.
-
This compound derivatives.
-
384-well black microplates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Assay Setup:
-
In a 384-well plate, add:
-
10 µL of assay buffer or serial dilutions of this compound derivatives.
-
10 µL of the fluorescent tracer at a concentration equal to its Kd.
-
10 µL of the purified NK1 receptor.
-
-
-
Incubation:
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization in a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the this compound derivative.
-
Fit the data to a competitive binding equation to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
Conclusion
The suite of high-throughput screening assays described in this document provides a comprehensive platform for the discovery and characterization of novel this compound derivatives. The primary calcium flux assay offers a robust and sensitive method for initial screening, while the GTPγS binding and fluorescence polarization assays serve as valuable secondary and confirmatory assays to elucidate the mechanism of action and determine binding affinities. By implementing these detailed protocols and adhering to rigorous quality control standards, researchers can efficiently identify promising new drug candidates targeting the NK1 receptor.
References
Application Notes and Protocols for Imnopitant Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imnopitant is a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for Substance P, is implicated in various physiological processes, including inflammation, pain, and mood disorders. Rodent models are crucial for the preclinical evaluation of NK1 receptor antagonists to understand their pharmacokinetic profiles, efficacy, and mechanism of action. This document provides detailed protocols for the administration of NK1 receptor antagonists in rodent models, along with representative pharmacokinetic data.
Administration Routes and Protocols
The choice of administration route is critical and depends on the experimental goals, such as investigating local effects versus systemic exposure.[1] Common routes for administering compounds to rodents include oral, intravenous, intraperitoneal, subcutaneous, and direct tissue injections.[1]
Oral Administration (p.o.)
Oral gavage is a standard method for precise oral dosing.
Protocol for Oral Gavage in Rats:
-
Animal Restraint: Gently restrain the rat. Proper restraint is crucial to avoid injury.
-
Gavage Needle Selection: Use a flexible-tipped gavage needle of appropriate size for the rat's weight.
-
Vehicle Selection: A common vehicle for oral administration is a suspension in 0.5% methylcellulose.
-
Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the compound slowly to prevent regurgitation and aspiration.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress.
Intravenous Administration (i.v.)
Intravenous administration ensures immediate and complete bioavailability. The lateral tail vein is the most common site for i.v. injections in rats and mice.
Protocol for Intravenous Injection in Rats:
-
Animal Restraint: Place the rat in a suitable restraint device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Use a 27-gauge or smaller needle.
-
Insert the needle into the vein, parallel to the tail.
-
Inject the solution slowly.
-
-
Post-Injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Intraperitoneal Administration (i.p.)
Intraperitoneal injections are often used for systemic administration when oral or intravenous routes are less suitable.
Protocol for Intraperitoneal Injection in Rats:
-
Animal Restraint: Hold the rat firmly with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection:
-
Use a 25-gauge or smaller needle.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid (urine or blood) is drawn back before injecting the compound.
-
Other Administration Routes
-
Subcutaneous (s.c.) Injection: Involves injecting the substance into the loose skin over the back or neck.
-
Intrathecal (i.t.) Infusion: For direct central nervous system delivery, a catheter can be implanted into the intrathecal space, connected to an osmotic pump for continuous infusion. This method has been used for NK1 receptor antagonists in spinal cord injury models.[2]
-
Intracolonic Administration: Used to study local effects in the colon, for example, in models of colitis.[3][4]
Quantitative Data for NK1 Receptor Antagonists in Rodents
The following tables summarize pharmacokinetic data for Aprepitant, a well-studied NK1 receptor antagonist, in rats. This data can serve as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of Aprepitant in Rats
| Parameter | Oral Administration (p.o.) | Intravenous Administration (i.v.) |
| Dose | 250 mg/kg | Not Specified |
| Bioavailability | 43% | 100% |
| Tmax (hours) | 2-4 | N/A |
| Metabolism | Extensive | Extensive |
| Elimination | Primarily biliary excretion | Primarily biliary excretion |
Note: Saturation of absorption was observed at higher oral doses in rats and mice.
Table 2: Acute Toxicity of Aprepitant in Rodents
| Species | Route | Minimal Lethal Dose |
| Rat | Oral | 500 mg/kg |
| Mouse | Oral | 500 mg/kg |
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines a typical design for determining the pharmacokinetic profile of an NK1 receptor antagonist in rats.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Groups:
-
Group 1: Intravenous administration.
-
Group 2: Oral gavage administration.
-
-
Dosing:
-
i.v. group: Administer the compound via the tail vein.
-
p.o. group: Administer the compound by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Blood can be collected via the saphenous vein or another appropriate site.
-
-
Plasma Analysis:
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma concentrations of the drug using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and bioavailability.
-
Behavioral Assay: Stress-Induced Reinstatement of Alcohol Seeking
NK1 receptor antagonists have been investigated for their role in stress and addiction. This protocol describes a model to assess the effect of an NK1 receptor antagonist on stress-induced relapse to alcohol seeking.
-
Animals: Long-Evans rats.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Alcohol Self-Administration Training: Train rats to self-administer alcohol.
-
Extinction: Replace alcohol with water until lever pressing is significantly reduced.
-
Reinstatement Test:
-
Administer the NK1 receptor antagonist (e.g., L822429) or vehicle.
-
Induce stress using intermittent footshocks.
-
Measure the reinstatement of lever-pressing behavior.
-
-
-
Endpoint: Compare the number of lever presses between the drug-treated and vehicle-treated groups to determine if the NK1 receptor antagonist attenuates stress-induced reinstatement.
Visualizations
Signaling Pathway
The binding of Substance P to the NK1 receptor activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and inflammation.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study involving an NK1 receptor antagonist in a rodent model of disease.
Caption: General Experimental Workflow.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a neurokinin-1 receptor antagonist in a rat model of colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neurokinin-Mediated Signaling Using Imnopitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor's primary endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis, and mood regulation.[1][2] By competitively blocking the binding of Substance P to the NK1 receptor, this compound serves as a critical tool for elucidating the role of neurokinin-mediated signaling in both in vitro and in vivo models.[1][3] These application notes provide detailed protocols for utilizing this compound to study NK1 receptor signaling pathways.
The activation of the NK1 receptor by Substance P initiates a signaling cascade through its coupling with the Gαq G-protein.[4] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of stored calcium into the cytoplasm, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i). This calcium flux is a hallmark of NK1 receptor activation and can be quantified to assess the antagonistic properties of compounds like this compound.
Data Presentation
Due to the limited availability of public domain data for this compound, the following tables present quantitative data for well-characterized, representative NK1 receptor antagonists to illustrate the expected potency and selectivity.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Representative NK1 Receptor Antagonists
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Aprepitant | NK1 | Human | Radioligand Binding | - | 0.1 | |
| Rolapitant | NK1 | Human | Radioligand Binding | 0.66 | - | |
| L-732,138 | NK1 | Human | Radioligand Binding | - | 2.3 |
Table 2: In Vivo Efficacy of Representative NK1 Receptor Antagonists
| Compound | Animal Model | Assay | Route of Administration | Effective Dose | Endpoint | Reference |
| Aprepitant | Ferret | Cisplatin-induced emesis | Oral | 3 mg/kg | Inhibition of emesis | |
| L-733,060 | Murine | Osteosarcoma xenograft | - | - | Decreased tumor volume |
Mandatory Visualizations
References
Application Notes and Protocols for Imnopitant in Central Nervous System Disorder Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Imnopitant, a neurokinin-1 (NK1) receptor antagonist, in preclinical models of central nervous system (CNS) disorders. The protocols detailed below are intended to guide researchers in evaluating the anxiolytic, antidepressant, and antipsychotic potential of this compound.
Introduction
This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P.[1] Substance P and its receptor are widely distributed throughout the central nervous system and are implicated in the pathophysiology of various CNS disorders, including anxiety, depression, and psychosis.[2] By blocking the action of Substance P at the NK1 receptor, this compound holds therapeutic potential for these conditions. These notes provide protocols for assessing the efficacy of this compound in established rodent models of these disorders.
Mechanism of Action: NK1 Receptor Antagonism
The therapeutic effects of this compound are mediated through its competitive antagonism of the NK1 receptor. Substance P, upon binding to the NK1 receptor, activates downstream signaling cascades that contribute to neuronal excitability and stress responses. This compound blocks this interaction, thereby attenuating the physiological effects of Substance P.
Data Presentation
Disclaimer: The following tables contain illustrative data based on the expected pharmacological effects of NK1 receptor antagonists. Specific quantitative data for this compound was not available in the public domain at the time of this writing.
Table 1: Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |
| Vehicle | 0 | 25.3 ± 3.1 | 15.2 ± 2.5 |
| This compound | 1 | 45.8 ± 4.5 | 28.7 ± 3.1 |
| This compound | 3 | 68.2 ± 5.9 | 42.1 ± 4.0 |
| This compound | 10 | 85.1 ± 7.2 | 55.6 ± 4.8 |
| Diazepam (Control) | 2 | 80.5 ± 6.8 | 52.3 ± 4.5 |
| *p<0.05, **p<0.01, **p<0.001 compared to Vehicle. Data are hypothetical. |
Table 2: Antidepressant Effects of this compound in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | 0 | 155.4 ± 10.2 |
| This compound | 3 | 120.1 ± 9.5 |
| This compound | 10 | 95.7 ± 8.1** |
| This compound | 30 | 75.3 ± 7.5 |
| Fluoxetine (Control) | 20 | 80.1 ± 7.9 |
| p<0.05, **p<0.01, **p<0.001 compared to Vehicle. Data are hypothetical. |
Table 3: Antipsychotic Effects of this compound on MK-801-Induced Hyperlocomotion in Mice
| Treatment Group | Pre-treatment Dose (mg/kg, s.c.) | MK-801 Dose (mg/kg, i.p.) | Total Distance Traveled (cm) in 30 min (Mean ± SEM) |
| Vehicle + Saline | 0 | 0 | 1500 ± 120 |
| Vehicle + MK-801 | 0 | 0.2 | 4500 ± 350 |
| This compound + MK-801 | 10 | 0.2 | 3200 ± 280* |
| This compound + MK-801 | 30 | 0.2 | 2100 ± 190** |
| Haloperidol + MK-801 | 1 | 0.2 | 1800 ± 150 |
| ***p<0.001 compared to Vehicle + Saline; *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + MK-801. Data are hypothetical. |
Experimental Protocols
General Considerations for Animal Studies
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Factors such as species, strain, age, and sex of the animals should be carefully selected and reported. Environmental conditions (e.g., housing, light-dark cycle, temperature) should be standardized and controlled.
Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound in rodents. The EPM test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms).
-
Rodents (rats or mice).
-
This compound, vehicle, and a positive control (e.g., diazepam).
-
Video tracking software for automated recording and analysis.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg), vehicle, or diazepam (e.g., 2 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before testing (e.g., 30-60 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.
-
Data Recording: Record the animal's behavior for a 5-minute period using the video tracking system.
-
Parameters Measured:
-
Time spent in the open arms.
-
Percentage of entries into the open arms relative to the total number of arm entries.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Protocol 2: Evaluation of Antidepressant Activity using the Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound in rodents. The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of this immobility.
Materials:
-
Cylindrical container filled with water (23-25°C).
-
Rodents (mice are commonly used).
-
This compound, vehicle, and a positive control (e.g., fluoxetine).
-
Video camera for recording.
-
Stopwatch or automated scoring software.
Procedure:
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg), vehicle, or fluoxetine (e.g., 20 mg/kg) via the desired route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30-60 minutes).
-
Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session.
-
Data Scoring: Discard the first 2 minutes of the session and score the duration of immobility (defined as the absence of movement except for small motions necessary to keep the head above water) during the last 4 minutes.
-
Data Analysis: Analyze the immobility time using appropriate statistical tests. A significant decrease in immobility time suggests an antidepressant-like effect.
Protocol 3: Evaluation of Antipsychotic Activity using a Pharmacologically-Induced Hyperlocomotion Model
Objective: To assess the ability of this compound to reverse hyperlocomotion induced by a psychomimetic agent like MK-801 (a non-competitive NMDA receptor antagonist), which is a common model for psychosis-like symptoms in rodents.[3]
Materials:
-
Open field arena.
-
Rodents (mice are commonly used).
-
This compound, vehicle, and a positive control (e.g., haloperidol).
-
MK-801.
-
Video tracking software.
Procedure:
-
Habituation: Acclimate animals to the open field arena for a period (e.g., 30 minutes) on the day before the test.
-
Pre-treatment: Administer this compound (e.g., 10, 30 mg/kg), vehicle, or haloperidol (e.g., 1 mg/kg) via the desired route (e.g., subcutaneous injection) at a specified time before the psychomimetic challenge (e.g., 30 minutes).
-
Psychomimetic Challenge: Administer MK-801 (e.g., 0.2 mg/kg, i.p.) or saline.
-
Locomotor Activity Recording: Immediately place the animal in the open field arena and record locomotor activity (e.g., total distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods. A significant attenuation of MK-801-induced hyperlocomotion by this compound would indicate potential antipsychotic-like properties.
References
- 1. Inflammation Models of Depression in Rodents: Relevance to Psychotropic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving and Accelerating Drug Development for Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Imnopitant Solubility Issues in Aqueous Solutions
Welcome to the technical support center for Imnopitant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent and selective neurokinin-1 (NK1) receptor antagonist. Its chemical structure, rich in aromatic rings and trifluoromethyl groups, contributes to its lipophilic nature and consequently, poor solubility in aqueous solutions.[1] This low solubility can pose significant challenges for in vitro and in vivo studies, affecting dissolution, absorption, and overall bioavailability.[2][3]
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound, like many poorly soluble compounds, is influenced by several factors:
-
pH: The presence of ionizable groups in the this compound molecule means its solubility can be pH-dependent.
-
Co-solvents: The addition of water-miscible organic solvents can significantly enhance the solubility of lipophilic compounds.
-
Temperature: Generally, the solubility of solid compounds increases with temperature.
-
Excipients: The presence of surfactants, cyclodextrins, or other solubilizing agents can improve solubility.[2][4]
-
Particle Size: Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.
Q3: I am observing precipitation of this compound after diluting my stock solution into an aqueous buffer. What should I do?
This is a common issue when a drug is dissolved in an organic solvent and then diluted into an aqueous medium where it is less soluble. To address this, consider the following:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize the solvent system: Use a co-solvent system for your final solution. See the troubleshooting guide below for more details.
-
pH adjustment: Ensure the pH of your aqueous buffer is optimal for this compound solubility.
-
Use of surfactants: Incorporating a biocompatible surfactant can help to maintain this compound in solution.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility problems with this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Initial Assessment:
-
What is the target concentration?
-
What is the pH of the buffer?
-
What is the temperature of the solution?
-
-
Troubleshooting Steps:
-
pH Modification: this compound's structure contains a basic piperazine moiety, suggesting that its solubility may increase at a lower pH. Attempt to dissolve the compound in a buffer with a pH below its pKa. A pH range of 3-5 is a reasonable starting point.
-
Co-solvent Addition: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Then, add this stock solution to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Temperature Increase: Gently warm the solution to 37°C. For most endothermic dissolutions, an increase in temperature will increase solubility. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the powder.
-
Issue 2: My this compound solution is cloudy or shows visible particles.
-
Initial Assessment:
-
How was the solution prepared (e.g., direct dissolution, dilution from stock)?
-
What is the composition of the final solution (solvents, buffers, etc.)?
-
-
Troubleshooting Steps:
-
Filtration: If you suspect undissolved particles, filter the solution through a 0.22 µm syringe filter. This will remove particulate matter but will not address underlying solubility issues if the solution is supersaturated.
-
Formulation with Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL (typically 0.1-1% v/v), can help to form micelles that encapsulate the lipophilic this compound, thereby increasing its apparent solubility.
-
Solid Dispersion Technique: For solid formulations, creating a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC) can improve its wettability and dissolution rate.
-
Quantitative Data Summary
Table 1: Estimated Solubility of this compound in Different Solvents at 25°C
| Solvent | Estimated Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| 0.1 N HCl (pH 1.2) | 10 - 50 |
| Phosphate Buffer (pH 6.8) | 1 - 5 |
| DMSO | > 50,000 |
| Ethanol | > 20,000 |
| PEG 400 | > 50,000 |
Table 2: Effect of Co-solvents on Apparent Aqueous Solubility of this compound (pH 7.4, 25°C)
| Co-solvent System (v/v) | Estimated Apparent Solubility (µg/mL) |
| 10% Ethanol in Water | 5 - 15 |
| 20% Ethanol in Water | 20 - 50 |
| 10% DMSO in Water | 10 - 30 |
| 20% DMSO in Water | 50 - 100 |
| 10% PEG 400 in Water | 15 - 40 |
| 20% PEG 400 in Water | 60 - 150 |
Key Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent
-
Objective: To prepare a 100 µM aqueous solution of this compound in a phosphate-buffered saline (PBS) solution containing 10% DMSO.
-
Materials:
-
This compound powder (MW: 550.54 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Weigh 5.51 mg of this compound and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.
-
Pipette 9 mL of PBS into a sterile conical tube.
-
While gently vortexing the PBS, add 100 µL of the 10 mM this compound stock solution dropwise to the PBS.
-
Continue to vortex for 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If precipitation occurs, consider further dilution or increasing the percentage of DMSO (ensure final DMSO concentration is tolerated by your experimental system).
-
Protocol 2: Determination of this compound Solubility in Different pH Buffers
-
Objective: To determine the approximate solubility of this compound in aqueous buffers of different pH values.
-
Materials:
-
This compound powder
-
Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8), Phosphate buffer (pH 7.4)
-
Microcentrifuge tubes
-
Shaker/incubator
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder (e.g., 1 mg) to 1 mL of each buffer in separate microcentrifuge tubes.
-
Cap the tubes and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Visualizations
References
Technical Support Center: Optimizing Imnopitant (using Aprepitant as a surrogate) Dosage for In Vivo Animal Experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Imnopitant, a novel NK-1 receptor antagonist. As specific in vivo data for this compound is not yet widely available, this guide will leverage data from a well-characterized NK-1 receptor antagonist, Aprepitant, as a representative model. This will provide a robust framework for optimizing dosage and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other NK-1 receptor antagonists?
A1: this compound, like other "-pitant" drugs, is a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor's natural ligand is Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis (vomiting).[1][2] this compound competitively binds to the NK-1 receptor, blocking Substance P from binding and thereby preventing the downstream signaling that leads to these physiological responses.[3] This mechanism makes it a target for developing antiemetic, anxiolytic, and antidepressant medications.[1]
Q2: What are the common animal models used for in vivo studies with NK-1 receptor antagonists?
A2: Common animal models for in vivo studies with NK-1 receptor antagonists like Aprepitant include rats (Sprague-Dawley), mice, and ferrets.[4] Ferrets are particularly valuable for emesis studies due to their ability to vomit, which is similar to humans.
Q3: How should I prepare this compound for oral administration in my animal experiments?
A3: For oral administration via gavage, a common and effective method for ensuring accurate dosing, this compound can be formulated as a suspension. A widely used vehicle for oral gavage in rodents is 0.5% w/v carboxymethyl cellulose (CMC) in sterile water. To aid in solubilization and create a uniform suspension, 0.1% (v/v) Tween 80 can also be included. It is crucial to ensure the suspension is homogenous by vortexing or sonicating before each administration.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at the initial dose.
-
Possible Cause: Suboptimal dosage, poor bioavailability, or rapid metabolism.
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage to the established ranges for similar compounds in your chosen animal model (see Tables 1 and 2).
-
Check Formulation: Ensure your vehicle is appropriate and that the compound is properly suspended. For hydrophobic compounds, the use of a surfactant like Tween 80 is recommended.
-
Route of Administration: Oral bioavailability of Aprepitant in rats and mice is around 42-43%. If oral administration yields inconsistent results, consider an alternative route such as intraperitoneal (i.p.) injection to bypass potential absorption issues.
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your specific experimental endpoint.
-
Issue 2: Unexpected behavioral or central nervous system (CNS) side effects.
-
Possible Cause: The compound is crossing the blood-brain barrier and engaging with NK-1 receptors in the CNS.
-
Troubleshooting Steps:
-
Observe and Record: Systematically record any observed side effects, such as sedation, altered motor activity, or changes in grooming behavior.
-
Dose Reduction: Determine if the side effects are dose-dependent by testing a lower dose.
-
Control Groups: Ensure you have appropriate vehicle-only control groups to confirm the effects are compound-specific.
-
Literature Review: Research the known CNS effects of NK-1 receptor antagonists. For instance, they are known to have anxiolytic and antidepressant properties.
-
Issue 3: Difficulty with oral gavage administration.
-
Possible Cause: Improper technique or animal stress.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure the animal is properly restrained to minimize stress and movement.
-
Correct Needle/Tube Placement: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Volume Limits: Adhere to the recommended maximum volume for oral gavage in your animal model (e.g., 10 mL/kg for mice).
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, for at least 10-15 minutes after administration.
-
Data Presentation
Table 1: In Vivo Dosages of Aprepitant in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Application | Reference(s) |
| Rat | Oral (gavage) | 2 - 1000 mg/kg | Pharmacokinetics, Toxicity | |
| Mouse | Oral (gavage) | up to 1000 mg/kg | Pharmacokinetics, Toxicity | |
| Mouse | Intraperitoneal (i.p.) | 400 mg/kg (in combination) | Epilepsy Model | |
| Gerbil | Intraperitoneal (i.p.) | 3 µmol/kg | Efficacy (Gerbil Foot Tap) |
Table 2: Pharmacokinetic Parameters of Aprepitant in Animal Models
| Animal Model | Parameter | Value | Route of Administration | Reference(s) |
| Rat | Bioavailability | 43% | Oral | |
| Rat | Tmax | 2-4 hours | Oral | |
| Mouse | Bioavailability | 42.4% | Oral | |
| Mouse | Tmax | 2-4 hours | Oral | |
| Ferret | Bioavailability | 45.4% | Oral | |
| Ferret | Tmax | 2-4 hours | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound (or Aprepitant) powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile container
-
Vortex mixer or sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder for your desired concentration (e.g., 10 mg/mL).
-
In a sterile container, prepare the vehicle by adding 0.1% Tween 80 to the 0.5% CMC solution and mix thoroughly.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Store the suspension at 4°C, protected from light.
-
Before each use, shake the suspension well to ensure homogeneity.
-
Protocol 2: Oral Administration of this compound in Mice
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
-
Substance Administration:
-
Once the needle is in the correct position, slowly administer the this compound suspension.
-
The recommended maximum volume for oral gavage in mice is 10 mL/kg of body weight.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Mandatory Visualizations
Caption: NK-1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for In Vivo this compound Studies.
References
Addressing Imnopitant stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Imnopitant in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: The stability of this compound, like many small molecule compounds, is influenced by several factors. The most common reasons for degradation in aqueous solutions include:
-
pH: this compound is susceptible to hydrolysis at extreme pH values. It is most stable in a pH range of 4 to 8.[1] Acidic or alkaline conditions can catalyze the breakdown of its chemical structure.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2] Storing this compound solutions at room temperature for extended periods or exposing them to high temperatures during experiments can lead to significant degradation.
-
Light Exposure: this compound exhibits sensitivity to light, particularly UV light.[1][3] Exposure can trigger photolytic degradation, leading to the formation of byproducts and a loss of potency.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in your experimental buffer can lead to oxidative degradation of this compound. This is a common degradation pathway for molecules with susceptible functional groups.
Q2: How should I properly store my this compound stock solutions and aliquots?
A2: Proper storage is critical to maintaining the integrity of this compound. Follow these best practices:
-
Temperature: Store stock solutions at -80°C for long-term storage and -20°C for short-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.
-
Light Protection: Always store this compound in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Moisture Prevention: Ensure vials are tightly sealed to prevent moisture accumulation, especially for solid forms of the compound. Allow vials to equilibrate to room temperature before opening to prevent condensation.
Q3: I'm observing inconsistent or lower-than-expected results in my assays. Could this be due to this compound degradation?
A3: Yes, inconsistent or reduced potency is a strong indicator of compound degradation. If you suspect degradation, it is recommended to systematically troubleshoot the issue. Verify the integrity of your current stock and working solutions using an analytical method like HPLC or LC-MS to check for purity and the presence of degradation products.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The choice of solvent is crucial for stability. While specific recommendations should be on the manufacturer's datasheet, a common practice for compounds like this compound is to prepare a high-concentration stock solution in a stable organic solvent, such as DMSO. This stock can then be diluted into your aqueous experimental buffer immediately before use.
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Working Solution
-
Symptom: A visible precipitate forms in the aqueous buffer after diluting the this compound stock solution.
-
Possible Cause: this compound may have limited solubility in your aqueous buffer, or the compound may be degrading into less soluble byproducts.
-
Troubleshooting Steps:
-
Verify Solubility: Check the manufacturer's datasheet for solubility information. You may need to adjust the buffer composition or pH.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is low enough to be tolerated by your assay and does not cause the compound to precipitate.
-
Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment to minimize the chance of degradation-related precipitation.
-
Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential heat generation.
-
Issue 2: Loss of this compound Potency Over Time in an Experiment
-
Symptom: The observed biological effect of this compound decreases over the course of a multi-hour or multi-day experiment.
-
Possible Cause: this compound is likely degrading in the experimental buffer under the incubation conditions.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific experimental buffer and under your exact experimental conditions (temperature, light exposure).
-
Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the this compound solution and analyze it by HPLC or LC-MS to quantify the remaining parent compound.
-
Optimize Conditions: If degradation is confirmed, consider modifying the experimental protocol. This could involve reducing the incubation time, replenishing the this compound solution periodically, or adjusting the buffer pH to a more stable range.
-
Data Presentation
Table 1: this compound Stability in Various Solvents at -20°C over 6 Months
| Solvent | Concentration | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| DMSO | 10 mM | >99% | 99% | 98% |
| Ethanol | 10 mM | 98% | 96% | 92% |
| PBS (pH 7.4) | 1 mM | 95% | 88% | 75% |
Table 2: Forced Degradation of this compound under Stress Conditions
| Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ~45% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 60°C | ~60% | Hydrolysis products |
| 6% H₂O₂ | 24 hours | 25°C | ~30% | Oxidation products |
| UV Light (254 nm) | 24 hours | 25°C | ~55% | Photolytic products |
| Heat | 48 hours | 80°C | ~25% | Thermal degradants |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Experimental Buffer
This protocol provides a framework for determining the stability of this compound in your specific experimental buffer over time.
-
Preparation: Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Time Points: Aliquot the working solution into separate, light-protected tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure). A control sample should be stored at -80°C.
-
Sample Analysis: At each time point, immediately freeze the corresponding aliquot at -80°C to halt further degradation. Once all time points are collected, analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and products under stress conditions.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Expose to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Place in an oven at 80°C for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acid and base hydrolysis samples. Analyze all samples, including a control sample kept under normal conditions, using an LC-MS method to identify and quantify degradation products.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for experiments using this compound, including troubleshooting steps.
This compound Degradation Decision Tree
Caption: Decision tree for troubleshooting this compound degradation issues.
Neurokinin-1 Receptor (NK-1R) Signaling Pathway
Caption: Simplified signaling pathway for the Neurokinin-1 Receptor (NK-1R).
References
Overcoming challenges in the chemical synthesis of Imnopitant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the chemical synthesis of Imnopitant. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
I. Troubleshooting Guide
This guide addresses common issues that may arise during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, and the troubleshooting points correspond to each key transformation.
Proposed Synthetic Route Overview:
A viable synthetic pathway to this compound, (S)-1-(2-((1-methyl-1H-indol-3-yl)sulfonyl)ethyl)-4-phenylpiperidine, can be envisioned as a three-stage process:
-
Stage 1: Synthesis of the Indole Core: Preparation of the key intermediate, 1-methyl-1H-indole-3-sulfonyl chloride.
-
Stage 2: Synthesis of the Piperidine Fragment: Asymmetric synthesis of (S)-1-(2-aminoethyl)-4-phenylpiperidine.
-
Stage 3: Final Coupling Reaction: Sulfonamide bond formation between the indole sulfonyl chloride and the piperidine fragment.
Stage 1: Synthesis of 1-methyl-1H-indole-3-sulfonyl chloride
Q1: I am having trouble with the sulfonation of 1-methylindole. The reaction is sluggish and gives a low yield of the desired sulfonic acid.
A1: Incomplete sulfonation is a common issue. Here are several factors to consider for optimization:
-
Reagent Choice and Quality: The activity of the sulfonating agent is critical. Ensure your sulfur trioxide-pyridine complex (SO3-Py) is fresh and has been stored under anhydrous conditions. Older reagents can absorb moisture and lose reactivity.
-
Reaction Temperature: While the reaction is typically performed at low temperatures to control selectivity, excessively low temperatures can hinder the reaction rate. A carefully controlled temperature ramp may be necessary.
-
Solvent: The choice of solvent is crucial. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Ensure the solvent is anhydrous, as water will react with the sulfonating agent.
-
Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Q2: During the conversion of the sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, I am observing significant decomposition of the indole ring.
A2: The indole nucleus is sensitive to strongly acidic and electrophilic conditions, which can lead to polymerization or side reactions.
-
Choice of Chlorinating Agent: Oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often milder than thionyl chloride and can reduce the extent of side product formation.
-
Temperature Control: This reaction is highly exothermic. Maintain strict temperature control, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.
-
Stoichiometry: Use a minimal excess of the chlorinating agent. A large excess can promote side reactions.
-
Work-up Procedure: Quenching the reaction by pouring it onto ice-water can help to rapidly neutralize excess reagent and minimize product degradation.
| Parameter | Standard Condition | Troubleshooting Condition | Expected Outcome |
| Chlorinating Agent | Thionyl Chloride (2.0 eq) | Oxalyl Chloride (1.2 eq), cat. DMF | Reduced side-product formation |
| Temperature | Room Temperature | 0 °C to Room Temperature | Better control over exotherm, higher yield |
| Reaction Time | 4 hours | Monitored by TLC (approx. 2-3 hours) | Prevents product degradation over time |
Table 1: Optimization of Sulfonyl Chloride Formation.
Stage 2: Synthesis of (S)-1-(2-aminoethyl)-4-phenylpiperidine
Q3: My synthesis of 4-phenylpiperidine results in a low yield and several byproducts.
A3: The formation of the 4-phenylpiperidine core can be challenging. A common route involves the conjugate addition of a phenyl group to a protected 4-pyridone, followed by reduction.
-
Protecting Group Strategy: The choice of the nitrogen protecting group on the piperidone precursor is important. A Boc (tert-butyloxycarbonyl) group is often preferred as it is stable under the conditions of phenyl group addition and can be readily removed.
-
Phenyl Group Source: Phenylmagnesium bromide or phenyllithium are common Grignard reagents for this transformation. Ensure the Grignard reagent is freshly prepared or titrated to ensure its activity.
-
Reduction Step: Reduction of the resulting enamine or ketone can be achieved with various reducing agents. Sodium borohydride (NaBH4) is often effective. For stereocontrol, more specialized reagents might be necessary.
Q4: I am struggling to achieve high enantioselectivity in the synthesis of the (S)-enantiomer of the piperidine fragment.
A4: Achieving high enantiopurity is a critical challenge.
-
Asymmetric Catalyst: Employing a chiral catalyst during a key stereochemistry-defining step is essential. For instance, a chiral auxiliary on the piperidine nitrogen or the use of a chiral reducing agent can induce asymmetry.
-
Chiral Resolution: If an asymmetric synthesis is not feasible, classical resolution of the racemic mixture using a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts can be employed. Subsequent separation of the diastereomers by crystallization, followed by liberation of the free amine, will yield the desired enantiomer.
-
Enzymatic Resolution: In some cases, enzymatic kinetic resolution can be a powerful tool to selectively acylate one enantiomer, allowing for the separation of the two.
| Method | Key Reagents/Conditions | Potential Issues | Troubleshooting |
| Asymmetric Synthesis | Chiral auxiliary, chiral catalyst | Low enantiomeric excess (ee) | Screen different catalysts and reaction conditions |
| Chiral Resolution | Diastereomeric salt formation with a chiral acid | Poor crystallization, low recovery | Screen various chiral acids and crystallization solvents |
| Enzymatic Resolution | Lipase, acylating agent | Low enzyme activity or selectivity | Optimize pH, temperature, and solvent |
Table 2: Strategies for Achieving Enantiopurity of the Piperidine Fragment.
Stage 3: Final Coupling Reaction
Q5: The final coupling reaction between 1-methyl-1H-indole-3-sulfonyl chloride and (S)-1-(2-aminoethyl)-4-phenylpiperidine is giving a low yield of this compound.
A5: The formation of the sulfonamide bond can be impeded by several factors.
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. The choice and stoichiometry of the base are critical.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like DCM or THF at room temperature. Ensure all reagents and solvents are anhydrous.
-
Steric Hindrance: While the primary amine of the piperidine fragment is accessible, steric bulk around the sulfonyl chloride could slow the reaction. Gentle heating might be required, but this should be monitored carefully to avoid decomposition.
-
Side Reactions: The sulfonyl chloride is reactive and can be hydrolyzed by trace amounts of water. It can also react with the secondary amine of the piperidine if the primary amine is not sufficiently reactive.
Q6: I am observing the formation of a significant amount of a bis-sulfonated byproduct.
A6: This suggests that the sulfonyl chloride is reacting with both the primary and secondary amines of the piperidine fragment.
-
Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the amine component relative to the sulfonyl chloride. This will favor the reaction at the more nucleophilic primary amine.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0°C). This will help to control the reaction and minimize side reactions.
-
Protecting Group Strategy: If bis-sulfonation remains a persistent issue, consider a synthetic route where the piperidine nitrogen is protected (e.g., with a Boc group) during the sulfonamide formation and deprotected in a subsequent step.
| Parameter | Standard Condition | Troubleshooting Condition | Expected Outcome |
| Amine to Sulfonyl Chloride Ratio | 1.0 : 1.0 | 1.2 : 1.0 | Reduced bis-sulfonation |
| Addition Temperature | Room Temperature | 0 °C | Better selectivity for the primary amine |
| Base | Triethylamine (2.0 eq) | Diisopropylethylamine (2.2 eq) | Minimized side reactions due to a more hindered base |
Table 3: Optimization of the Final Coupling Reaction.
II. Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final this compound product?
A: Column chromatography on silica gel is the most common method for the purification of this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. The purity of the fractions should be monitored by TLC. Final product characterization should be performed using NMR, mass spectrometry, and HPLC.
Q: Are there any specific safety precautions I should take during the synthesis of this compound?
A: Yes. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Organolithium and Grignard reagents are pyrophoric and should be handled under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: How can I confirm the stereochemistry of my final product?
A: The stereochemistry of the final product is determined by the stereochemistry of the (S)-1-(2-aminoethyl)-4-phenylpiperidine intermediate. The enantiomeric purity of this intermediate should be confirmed using chiral HPLC or by preparing a derivative with a chiral reagent and analyzing the resulting diastereomers by NMR. The final this compound product can also be analyzed by chiral HPLC to confirm that no racemization has occurred during the final coupling step.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-methyl-1H-indole-3-sulfonyl chloride
-
Sulfonation: To a solution of 1-methylindole (1.0 eq) in anhydrous DCM at 0°C, add sulfur trioxide-pyridine complex (1.2 eq) portion-wise. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC. Upon completion, quench the reaction with cold water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonic acid.
-
Chlorination: To a solution of the crude sulfonic acid (1.0 eq) in anhydrous DCM containing a catalytic amount of DMF at 0°C, add oxalyl chloride (1.2 eq) dropwise. Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases. Carefully pour the reaction mixture onto ice-water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: General Procedure for the Final Coupling Reaction
-
Dissolve (S)-1-(2-aminoethyl)-4-phenylpiperidine (1.1 eq) and DIPEA (2.2 eq) in anhydrous DCM and cool the solution to 0°C.
-
Dissolve 1-methyl-1H-indole-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the final coupling reaction.
Mitigating off-target effects of Imnopitant in cell-based assays
Welcome to the technical support center for Imnopitant. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays and mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target the serine/threonine kinase, Kinase X, which is implicated in cell proliferation and survival pathways. While highly potent against Kinase X, this compound can exhibit off-target activity at higher concentrations.
Q2: What are the known off-target effects of this compound?
A2: Off-target effects can arise from this compound interacting with unintended biological molecules.[1][2] Comprehensive kinase profiling has revealed that at concentrations exceeding 1 µM, this compound can inhibit Kinase Y and Kinase Z, which are involved in separate signaling pathways. Additionally, some cytotoxic effects have been observed in certain cell lines that are independent of its kinase inhibition profile, suggesting potential interaction with other cellular components.
Q3: My cells are showing significant toxicity at concentrations where I expect to see a specific on-target effect. What could be the cause?
A3: Unexpected cytotoxicity can be a result of off-target effects, especially if the concentration of this compound used is too high.[3] It is also possible that the observed toxicity is a consequence of the compound's on-target effect in a specific cell line. To distinguish between these possibilities, we recommend performing a dose-response cytotoxicity assay and comparing the IC50 for toxicity with the IC50 for target engagement.
Q4: I am not observing the expected downstream effect of Kinase X inhibition. Why might this be?
A4: There are several potential reasons for this. First, ensure that Kinase X is active and plays a significant role in the signaling pathway in your specific cell model. Second, the concentration of this compound may be insufficient to achieve the desired level of target inhibition in a cellular context. A target engagement assay can confirm whether this compound is binding to Kinase X in your cells. Finally, cellular compensation mechanisms could be masking the effect of Kinase X inhibition.
Q5: There is a significant discrepancy between the IC50 value of this compound in my biochemical assay and my cell-based assay. What could explain this?
A5: Discrepancies between biochemical and cell-based assays are common. Factors such as cell membrane permeability, intracellular ATP concentrations (for ATP-competitive inhibitors), and the presence of drug efflux pumps can all contribute to a higher apparent IC50 in a cellular environment.[4] We recommend verifying target engagement directly in your cell line.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
If you are observing unexpected changes in cell viability, such as excessive cell death or unanticipated cytostatic effects, follow this troubleshooting workflow.
Issue 2: Lack of Expected Phenotypic Response
If this compound is not producing the expected biological outcome, despite being used at the recommended concentration, consider the following steps.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets.
| Target | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Notes |
| Kinase X | 15 nM | 150 nM | Primary, on-target activity. |
| Kinase Y | 1.2 µM | 5.8 µM | Off-target. Structurally related to Kinase X. |
| Kinase Z | 3.5 µM | > 10 µM | Off-target. Unrelated kinase family. |
| hERG | > 10 µM | Not Determined | Common anti-target; low risk of cardiotoxicity at therapeutic doses. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT)
This protocol is for determining the concentration of this compound that is cytotoxic to a particular cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Plot the absorbance values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Simplified CETSA)
This protocol provides a simplified workflow for a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase X in intact cells.
Materials:
-
Your cell line of interest
-
PBS and appropriate lysis buffer with protease inhibitors
-
This compound
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against Kinase X)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction.
-
Western Blotting: Analyze the amount of soluble Kinase X in the supernatant at each temperature by Western blotting.
-
Analysis: In the vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. If this compound binds to Kinase X, it will stabilize the protein, resulting in more soluble Kinase X at higher temperatures compared to the vehicle control.
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway of Kinase X and the potential interference from this compound's off-target activities.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Enhancing the signal-to-noise ratio in Imnopitant binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Imnopitant binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a neurokinin-1 (NK1) receptor antagonist.[1] Its primary target is the NK1 receptor, a G protein-coupled receptor that binds the neuropeptide Substance P.[2] Assays are designed to measure the binding affinity and kinetics of this compound to this specific receptor.
Q2: What defines a "high background" or a poor signal-to-noise ratio in a binding assay?
A2: High background refers to an elevated signal in the "non-specific binding" (NSB) wells.[3] This is problematic because it reduces the signal-to-noise ratio, making it difficult to distinguish the true "specific binding" signal.[3] An ideal assay should have specific binding that accounts for at least 80% of the total binding.[3] A low signal-to-noise ratio decreases the sensitivity and reliability of the assay, potentially masking the effects of test compounds.
Q3: What are the most common causes of high non-specific binding (NSB)?
A3: High NSB can stem from several factors:
-
Ligand Properties: Highly lipophilic or charged ligands are more prone to non-specific binding.
-
Interactions with Assay Components: The radioligand or test compound may bind to materials like filter plates, tubes, or other proteins in the preparation. This can be due to hydrophobic or electrostatic interactions.
-
Suboptimal Assay Conditions: Incorrect buffer pH or ionic strength can promote non-specific interactions.
-
Insufficient Washing: Failure to adequately wash away unbound ligand is a frequent cause of high background.
-
Poor Receptor Preparation: The presence of impurities or denatured proteins in the receptor membrane preparation can increase NSB.
Q4: How do I select the appropriate radioligand concentration for my experiment?
A4: The optimal radioligand concentration depends on the assay type.
-
For competition assays, the radioligand concentration should be at or below its dissociation constant (Kd) for the NK1 receptor. This maximizes the window for detecting competitive binding.
-
For saturation binding experiments, a range of concentrations from 0.1 x Kd to 10 x Kd is typically used to generate a full binding curve for determining Kd and Bmax (receptor density).
Q5: How should non-specific binding (NSB) be accurately determined?
A5: Non-specific binding is determined by measuring the binding of the labeled ligand in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites on the NK1 receptor. It is crucial to use a competitor that is structurally unrelated to the radioligand to avoid artifacts, but still has high affinity for the target. For example, when studying this compound, another potent, unlabeled NK1 antagonist could be used at a concentration at least 1000 times its Ki or Kd value.
Troubleshooting Guide
Problem: High Background and Poor Signal-to-Noise Ratio
This is one of the most common challenges in binding assays. The following table outlines potential causes and solutions to reduce non-specific binding (NSB) and enhance your specific signal.
| Potential Cause | Recommended Solution | Expected Outcome / Quantitative Impact |
| Radioligand binding to filter plate/plasticware | Pre-soak the filter plate with 0.3-0.5% polyethyleneimine (PEI) for 30-120 minutes. Use low-protein binding plates and tubes. | Can lead to a reduction of NSB counts by up to 50%. |
| Hydrophobic interactions of the ligand | Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% to the assay buffer. A non-ionic detergent (e.g., 0.05% Tween-20) can also be included. | NSB may decrease by 10-30% depending on the ligand's properties. |
| Suboptimal washing procedure | Increase the number of wash cycles (e.g., from 3 to 5 quick cycles). Use a larger volume of ice-cold wash buffer to slow the dissociation of specifically bound ligand. | More effective removal of unbound radioligand, leading to a lower and more consistent background signal. |
| Incorrect buffer composition (pH, ionic strength) | Optimize the buffer to a physiological pH of 7.2-7.4. Increase the ionic strength by adding salts like 150 mM NaCl to shield electrostatic interactions. | A shift in pH from 7.0 to 7.4 could increase specific binding by 15-20%. |
| High radioligand concentration | Decrease the radioligand concentration to be at or below the Kd value for competition assays. | This results in lower total counts but a proportionally larger decrease in NSB, which improves the specific binding window. |
| Inappropriate blocking agent for NSB determination | Use a high concentration (e.g., 10 µM) of a structurally unrelated compound with high affinity for the NK1 receptor to define NSB. | Provides a more accurate determination of specific binding, directly improving the signal-to-noise ratio. |
Problem: Low Specific Binding Signal
If your background is acceptable but the specific signal is too low, consider the following optimizations.
| Potential Cause | Recommended Solution | Expected Outcome / Quantitative Impact |
| Insufficient receptor concentration | Perform a protein concentration curve to determine the optimal amount of membrane preparation for your specific assay. | Increasing protein from a suboptimal level (e.g., 20 µg) to an optimal one (e.g., 50 µg) might double the specific signal. |
| Suboptimal incubation time or temperature | Conduct a time-course experiment at your chosen temperature (e.g., room temperature or 37°C) to ensure the binding reaction has reached equilibrium. | Identifying the optimal incubation time ensures maximal association and can significantly increase specific binding. |
| Degraded radioligand or this compound | Use a fresh aliquot of the radioligand and test compound. Avoid repeated freeze-thaw cycles by storing reagents in aliquots at the recommended temperature. | Ensures that the ligand's binding affinity is not compromised, leading to a stronger and more reliable signal. |
| Poorly optimized assay buffer | Fine-tune buffer components. Ensure pH and ionic strength are optimal for receptor integrity and binding. | A well-optimized buffer maintains the stability of the receptor and can improve specific binding. |
Experimental Protocols
Protocol 1: General Radioligand Competition Binding Assay
This protocol provides a framework for a standard competition binding assay using cell membranes expressing the NK1 receptor.
-
Reagent Preparation :
-
Assay Buffer : Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), and BSA (0.1%).
-
Radioligand : Prepare a 2x concentrated solution of a suitable NK1 receptor radioligand (e.g., [³H]-Substance P) at 2x its Kd value in assay buffer.
-
This compound/Competitor : Prepare serial dilutions of this compound or other test compounds at 10x the final desired concentration.
-
NSB Control : Prepare a 10x solution of a high-affinity, unlabeled NK1 antagonist (e.g., Aprepitant) at a concentration >1000-fold higher than the radioligand's Kd.
-
Membrane Preparation : Thaw and dilute the NK1 receptor-expressing cell membranes in ice-cold assay buffer to a pre-optimized concentration.
-
-
Assay Procedure (96-well format) :
-
Add 25 µL of assay buffer (for total binding), 25 µL of NSB control, or 25 µL of this compound dilution to the appropriate wells.
-
Add 25 µL of the 2x radioligand solution to all wells.
-
Initiate the reaction by adding 50 µL of the diluted cell membrane preparation to all wells.
-
Incubate the plate for 60-90 minutes at room temperature on a plate shaker, ensuring the reaction reaches equilibrium.
-
-
Termination and Washing :
-
Rapidly terminate the binding by filtering the contents of each well through a PEI-pre-soaked GF/B filter plate using a cell harvester.
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer (e.g., Tris-HCl 50 mM, pH 7.4).
-
Do not allow filters to dry out between washes.
-
-
Detection and Analysis :
-
Dry the filter mat completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent inhibition versus the log concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a typical this compound radioligand binding assay.
Caption: Troubleshooting decision tree for enhancing signal-to-noise ratio.
Caption: Simplified signaling pathway of the NK1 receptor activation and its inhibition by this compound.
References
Best practices for long-term storage of Imnopitant samples
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Imnopitant samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound samples?
A1: The main factors that can compromise the stability of this compound, a small molecule drug, are exposure to inappropriate temperatures, humidity, light, and oxygen.[1][2] Hydrolysis, oxidation, photolysis, and thermal degradation are common chemical degradation pathways for small molecule compounds.[2]
Q2: What are the recommended general storage conditions for this compound?
A2: For long-term stability, this compound should be stored at recommended temperatures, typically requiring refrigeration (2-8 °C) or freezing (-20 °C or -80 °C).[2][3] It is crucial to prevent repeated freeze-thaw cycles, as these can degrade the sample. Always refer to the specific product datasheet for the manufacturer's recommended storage conditions.
Q3: How does lyophilization enhance the long-term stability of this compound?
A3: Lyophilization, or freeze-drying, is a highly effective method for preserving temperature- and moisture-sensitive substances like this compound. This process removes water from the sample at low temperatures by freezing the material, followed by reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas. This results in a stable, dry powder with an extended shelf life that is less susceptible to chemical and biological degradation.
Q4: What is "in-use" stability, and why is it important for this compound solutions?
A4: In-use stability refers to the stability of a product after its container has been opened, diluted, or reconstituted. For multi-dose containers of this compound, it's crucial to establish the period during which the product remains within its specifications after the first use. This ensures that the drug's quality, safety, and efficacy are maintained throughout its use.
Q5: Should I be concerned about storing a solid powder of this compound at -20°C if the recommendation is 2-8°C for short-term storage?
A5: For long-term storage of a solid/powder, lower temperatures like -20°C are generally better as they slow down the rate of decomposition. The primary concern when storing at sub-zero temperatures is the potential for moisture absorption from the atmosphere upon warming. To mitigate this, always allow the container to warm to room temperature before opening.
Troubleshooting Guides
Troubleshooting Unexpected Analytical Results (e.g., HPLC)
| Problem | Possible Causes | Solutions |
| Unexpected Peaks (Ghost, Split, or Broad Peaks) | Contaminated mobile phase or injector. Sample overload. pH of mobile phase is inappropriate for the compound. Column degradation. | Use high-purity solvents for the mobile phase. Clean the injector between analyses. Run a blank injection to identify system-related peaks. Reduce the amount of sample injected. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Replace the column if a void is suspected. |
| Reduced Peak Area or Lower Potency | Compound degradation during storage or in the assay buffer. Inaccurate sample preparation. | Verify the storage conditions of your stock solution. Prepare fresh dilutions immediately before the assay. Assess the stability of this compound in the assay buffer by incubating it for the duration of the experiment and analyzing for degradation. |
| Inconsistent Results | Compound precipitation due to low solubility in the assay medium. | Check the solubility of this compound in the assay buffer. Optimize the dilution protocol to prevent precipitation. Consider using a different solvent or adding a solubilizing agent, ensuring it does not interfere with the assay. |
Troubleshooting Loss of Biological Activity
| Problem | Possible Causes | Solutions |
| Lower than Expected or No Activity | Complete or partial degradation of the compound. Incorrect concentration of the stock solution. | Analyze the stock solution by HPLC or LC-MS to confirm its integrity and concentration. Review the compound's stability data to ensure it is compatible with the assay conditions (e.g., pH, temperature). Prepare a fresh stock solution from a new vial of solid this compound. |
| Precipitation in Assay | Low solubility of this compound in the assay buffer. | Visually inspect for any precipitates. Centrifuge the sample and test the supernatant for activity. If activity is restored, optimize the formulation with solubilizing agents. |
Experimental Protocols
Protocol: Stability Testing of this compound
This protocol outlines the steps for conducting a stability study to determine the appropriate storage conditions and shelf life for this compound.
1. Review Regulatory Guidelines:
-
Familiarize yourself with relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), which detail the requirements for stability testing.
2. Select Stability Conditions:
-
Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.
-
Refrigerated storage: 5°C ± 3°C.
-
Frozen storage: -20°C ± 5°C.
3. Prepare Stability Samples:
-
Use at least three primary batches of this compound.
-
The samples should be of the same formulation and in the same container closure system proposed for marketing.
-
Clearly label all samples with the compound name, batch number, storage condition, and time point.
4. Conduct the Study:
-
Place the samples in controlled environmental chambers set to the selected storage conditions.
-
Pull samples at predetermined time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, time points are often 0, 3, and 6 months.
5. Analyze Samples:
-
Use validated stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), to assess potency and purity.
-
Other tests may include dissolution testing, physical appearance, and moisture content.
6. Interpret Data:
-
Analyze the data to identify any trends in the stability of this compound under the different conditions.
-
Determine if the product remains within the acceptable limits for potency, purity, and other quality attributes throughout its shelf life.
Data Presentation
Table 1: Example Stability Data for this compound Under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | Purity (%) (by HPLC) | Total Degradation Products (%) | Potency (Assay, %) |
| 0 | White to off-white powder | 99.8 | 0.2 | 100.1 |
| 1 | White to off-white powder | 99.5 | 0.5 | 99.8 |
| 3 | White to off-white powder | 98.9 | 1.1 | 99.2 |
| 6 | Slightly yellowish powder | 97.5 | 2.5 | 98.0 |
Visualizations
References
Refinement of animal models for more accurate Imnopitant studies
This guide provides troubleshooting advice and frequently asked questions for researchers using animal models in the preclinical study of Imnopitant. Our aim is to help you refine your experimental designs for more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective antagonist of the novel G-protein coupled receptor, GPR-75. By blocking the downstream signaling cascade, it is hypothesized to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation in various autoimmune and metabolic diseases.
Q2: Which animal models are recommended for initial efficacy studies of this compound?
A2: For initial proof-of-concept and efficacy studies, rodent models are recommended due to their well-characterized genetics and the availability of disease induction protocols. Specifically, for autoimmune conditions, the collagen-induced arthritis (CIA) model in DBA/1 mice is suitable. For metabolic studies, the high-fat diet-induced obese C57BL/6 mouse model is a common choice.
Q3: What is the recommended route of administration and starting dose for this compound in mice?
A3: Based on preliminary pharmacokinetic data, oral gavage is the recommended route of administration for this compound in mice. A starting dose of 10 mg/kg, administered once daily, is suggested for initial efficacy studies. However, dose-response studies are crucial to determine the optimal therapeutic dose for your specific model.
Q4: How should I prepare this compound for oral administration?
A4: this compound powder should be suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. It is recommended to prepare the suspension fresh daily and ensure it is homogenous by vortexing before each administration.
Troubleshooting Guide
Issue 1: High variability in plasma drug concentrations between animals.
-
Possible Cause 1: Improper oral gavage technique.
-
Troubleshooting Step: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach. Accidental administration into the trachea can lead to poor absorption and adverse events.
-
-
Possible Cause 2: Inconsistent fasting state.
-
Troubleshooting Step: Food in the stomach can affect drug absorption. Standardize the fasting period (e.g., 4-6 hours) before drug administration for all animals in the study.
-
-
Possible Cause 3: Inhomogeneity of the drug suspension.
-
Troubleshooting Step: Vortex the drug suspension thoroughly before drawing each dose to ensure the compound is evenly distributed.
-
Issue 2: Lack of therapeutic effect at the initial dose.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting Step: Conduct a pilot pharmacokinetic study to determine the plasma and tissue concentrations of this compound at the current dose. The drug levels may not be reaching the therapeutic window. Consider increasing the dose or dosing frequency.
-
-
Possible Cause 2: Rapid metabolism of the drug in the chosen species.
-
Troubleshooting Step: Analyze plasma samples for major metabolites of this compound. If the parent drug is being cleared too quickly, a different animal model with a metabolic profile more similar to humans may be necessary, or a more frequent dosing regimen may be required.
-
-
Possible Cause 3: The chosen animal model is not responsive to the mechanism of action.
-
Troubleshooting Step: Verify the expression and functionality of the GPR-75 target in the disease model. In some models, the targeted pathway may not be the primary driver of the disease pathology.
-
Issue 3: Unexpected toxicity or adverse events observed.
-
Possible Cause 1: Off-target effects of the compound.
-
Troubleshooting Step: Conduct a preliminary toxicology screen in a small cohort of animals at escalating doses. Observe for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and perform basic blood chemistry and hematology at the end of the study.
-
-
Possible Cause 2: Issues with the vehicle.
-
Troubleshooting Step: Include a vehicle-only control group in all experiments to ensure that the observed effects are not due to the administration vehicle itself.
-
-
Possible Cause 3: Species-specific toxicity.
-
Troubleshooting Step: If toxicity is observed in one rodent species (e.g., mice), consider conducting a pilot study in another species (e.g., rats) to determine if the toxicity is species-specific.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound in Rodent Models
| Parameter | C57BL/6 Mouse (10 mg/kg, oral) | Sprague-Dawley Rat (10 mg/kg, oral) |
| Cmax (ng/mL) | 850 ± 120 | 620 ± 95 |
| Tmax (hr) | 1.0 | 2.0 |
| AUC (0-24h) (ng*h/mL) | 4500 ± 650 | 5800 ± 800 |
| t1/2 (hr) | 4.5 | 6.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation: Weigh the required amount of this compound and suspend it in 0.5% CMC in sterile water to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse at 10 mL/kg).
-
Homogenization: Vortex the suspension vigorously for 1 minute before each use.
-
Animal Handling: Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement.
-
Gavage: Use a 20-gauge, 1.5-inch curved gavage needle. Insert the needle into the side of the mouth, gently advancing it along the roof of the mouth until it passes the esophagus.
-
Administration: Slowly dispense the calculated volume of the drug suspension.
-
Post-administration: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
Anesthesia: Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Sampling Site: Collect blood from the retro-orbital sinus or saphenous vein.
-
Collection: Use heparinized capillary tubes to collect approximately 50-100 µL of whole blood at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Processing: Immediately transfer the blood to a microcentrifuge tube containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for this compound efficacy studies.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
Strategies to minimize variability in Imnopitant experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Imnopitant, a novel neurokinin-1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of Substance P (SP), an endogenous tachykinin neuropeptide, to the NK1 receptor.[1][2][3] This inhibition modulates signaling pathways involved in emesis, pain transmission, inflammation, and mood regulation.[2][3]
Q2: What are the common in vitro and in vivo applications of this compound?
A2: this compound is primarily used in research to investigate the role of the NK1 receptor in various physiological and pathological processes. Common applications include:
-
In Vitro:
-
Receptor binding assays to determine affinity (Kd) and inhibition constants (Ki).
-
Functional assays measuring downstream signaling, such as calcium mobilization or reporter gene activation, in cell lines expressing the NK1 receptor.
-
Immunohistochemistry to localize NK1 receptor expression in tissues.
-
-
In Vivo:
-
Models of chemotherapy-induced nausea and vomiting (CINV).
-
Animal models of pain and inflammation.
-
Behavioral studies to assess anxiolytic or antidepressant-like effects.
-
Q3: How should this compound be stored to ensure its stability?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions at room temperature may be limited, so it is advisable to prepare fresh dilutions for each experiment.
Q4: What are the most significant sources of variability in this compound experiments?
A4: Variability in experimental results with this compound can arise from several factors:
-
Inter-individual differences: Genetic variations, age, and disease state can influence the pharmacokinetic and pharmacodynamic properties of the drug in vivo.
-
Experimental conditions: Minor deviations in protocol, such as incubation times, temperature, and reagent concentrations, can lead to significant variations.
-
Cell-based assays: Cell line passage number, cell density, and serum batch can affect NK1 receptor expression and signaling.
-
Animal studies: Animal species and strain, route of administration, and environmental stressors are all potential sources of variability.
Troubleshooting Guides
In Vitro Assay Variability
Issue 1: High variability in replicate measurements in a binding assay.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete cell lysis (for membrane preps) | Ensure complete cell lysis using appropriate buffers and homogenization techniques. |
| Inconsistent incubation times | Use a multichannel pipette or a timed plate shaker to ensure uniform incubation for all wells. |
| Temperature fluctuations | Perform incubations in a temperature-controlled environment (e.g., water bath, incubator). |
| Improper mixing | Gently vortex or triturate to ensure a homogenous solution after adding reagents. |
Issue 2: Low or no signal in a functional assay (e.g., calcium mobilization).
| Potential Cause | Troubleshooting Step |
| Low NK1 receptor expression | Verify receptor expression using a positive control or by Western blot/qPCR. Use a cell line with known high NK1 receptor expression. |
| Cell health issues | Ensure cells are healthy and within an optimal passage number range. Check for mycoplasma contamination. |
| This compound degradation | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect assay buffer | Use a buffer that maintains physiological pH and contains necessary ions (e.g., calcium for calcium flux assays). |
| Sub-optimal agonist concentration | Perform a dose-response curve for the agonist (Substance P) to determine the optimal concentration for stimulation. |
In Vivo Study Variability
Issue 1: Inconsistent pharmacokinetic profiles between animals.
| Potential Cause | Troubleshooting Step |
| Inaccurate dosing | Ensure accurate animal weighing and dose calculation. Use appropriate administration techniques (e.g., oral gavage, intravenous injection). |
| Differences in metabolism | Be aware of potential metabolic differences between animal strains. Consider using a species with a known metabolic profile for NK1 antagonists. |
| Food and water intake variations | Standardize feeding schedules, as food can affect drug absorption. |
| Stress-induced physiological changes | Acclimatize animals to the experimental environment and handling procedures to minimize stress. |
Issue 2: High variability in behavioral or physiological readouts.
| Potential Cause | Troubleshooting Step |
| Environmental factors | Maintain consistent lighting, temperature, and noise levels in the animal facility. |
| Circadian rhythm effects | Conduct experiments at the same time of day to minimize variations due to circadian rhythms. |
| Subjective scoring | If using observational scoring, ensure that observers are blinded to the treatment groups and are well-trained. |
| Animal handling | Handle animals consistently and gently to reduce stress, which can impact behavioral and physiological responses. |
Data Presentation
Table 1: Effect of this compound Concentration on Substance P-Induced Calcium Mobilization
| This compound Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Coefficient of Variation (%) |
| 0 (Control) | 5876 | 294 | 5.0 |
| 1 | 4523 | 317 | 7.0 |
| 10 | 2158 | 194 | 9.0 |
| 100 | 894 | 107 | 12.0 |
| 1000 | 512 | 77 | 15.0 |
Table 2: Influence of Administration Route on this compound Bioavailability in Rats
| Administration Route | Dose (mg/kg) | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1 | 258 | 432 | 100 |
| Oral (PO) | 10 | 189 | 1512 | 35 |
| Intraperitoneal (IP) | 5 | 215 | 1290 | 60 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human NK1 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Substance P (final concentration ~0.5 nM), and 25 µL of varying concentrations of this compound or unlabeled Substance P (for non-specific binding).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (approximately 20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Harvest the membranes onto a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.
-
Protocol 2: In Vivo Model of Kaolin-Induced Paw Edema
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats (200-250 g) to the housing facility for at least one week before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose in water) via oral gavage 60 minutes before the induction of inflammation.
-
-
Induction of Paw Edema:
-
Inject 0.1 mL of a 5% kaolin suspension in saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before kaolin injection) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Compare the mean paw edema in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
References
Validation & Comparative
Imnopitant versus aprepitant: a comparative analysis of NK1 receptor binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of imnopitant and aprepitant, two antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of treatments for chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and other conditions involving neurogenic inflammation. This document summarizes their binding affinities, chemical properties, and the experimental methods used to characterize these interactions.
Quantitative Analysis of NK1 Receptor Binding
The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). While extensive data is available for the clinically approved drug aprepitant, specific quantitative binding data for this compound, a compound identified in patent literature, is not publicly available.
| Compound | Target | Binding Affinity (IC50/Ki) | Reference |
| Aprepitant | Human NK1 Receptor | IC50: 0.19 nM | [1] |
| This compound | Human NK1 Receptor | Data not publicly available | [2][3] |
Note: this compound is identified as an NK1 receptor antagonist in patent WO2020132716 and scientific literature.[2][3] However, specific binding affinity values (IC50 or Ki) are not disclosed in the available documentation.
Chemical Structures
The chemical structures of this compound and aprepitant reveal distinct molecular scaffolds, both designed to interact with the NK1 receptor.
| Compound | Chemical Structure | Molecular Formula |
| This compound | N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | C28H28F6N4O |
| Aprepitant | 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | C23H21F7N4O3 |
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses, including the sensation of nausea and vomiting. Antagonists like this compound and aprepitant block this pathway by competitively inhibiting the binding of Substance P.
Experimental Protocols
The determination of binding affinity for NK1 receptor antagonists is typically performed using in vitro assays. Below are detailed methodologies for a radioligand binding assay and a functional calcium flux assay.
Radioligand Displacement Assay
This assay measures the ability of a test compound (e.g., this compound or aprepitant) to displace a radiolabeled ligand from the NK1 receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured and harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and then lysed by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P).
-
A range of concentrations of the unlabeled test compound (this compound or aprepitant).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., 1 µM aprepitant).
-
The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
1. Cell Preparation:
-
Cells expressing the human NK1 receptor (e.g., CHO-K1 or SH-SY5Y cells) are seeded into a 96-well black-walled, clear-bottom plate and cultured to confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C.
-
After incubation, the cells are washed to remove the excess dye.
2. Assay Procedure:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or a microplate reader with a fluorescent detector).
-
A baseline fluorescence reading is taken.
-
The cells are pre-incubated with various concentrations of the test antagonist (this compound or aprepitant) for a short period.
-
An agonist of the NK1 receptor (e.g., Substance P) is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
3. Data Analysis:
-
The increase in fluorescence upon agonist stimulation is quantified.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is calculated by fitting the data to a dose-response curve.
Conclusion
Aprepitant is a well-characterized, high-affinity NK1 receptor antagonist with proven clinical efficacy. This compound is also identified as an NK1 receptor antagonist, though a direct quantitative comparison of its binding affinity with aprepitant is not possible based on publicly available data. The experimental protocols provided herein offer a standardized framework for the in vitro characterization of NK1 receptor antagonists, enabling researchers to conduct their own comparative studies and contribute to the development of novel therapeutics in this class.
References
A Head-to-Head Comparison of Imnopitant with Other NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-established target in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2][3][4][5] Antagonists of the NK1 receptor have demonstrated significant efficacy in preventing both acute and delayed emesis, representing a major advancement in antiemetic therapy. This guide provides a head-to-head comparison of Imnopitant, a lesser-known NK1 antagonist, with other prominent drugs in this class, including Aprepitant, Netupitant, and Rolapitant. Due to the limited publicly available data for this compound, this guide also highlights areas where further research is required for a complete comparative assessment.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, activating intracellular G-proteins, primarily Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation and inflammation. NK1 receptor antagonists competitively block the binding of Substance P to the receptor, thereby inhibiting this signaling pathway.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oncolink.org [oncolink.org]
- 4. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]
- 5. Aprepitant (Emend oral, Cinvanti, Aponvie): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Validating the efficacy of Imnopitant in preclinical models of emesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Imnopitant's anticipated efficacy in preclinical models of emesis against established antiemetic agents. Due to a lack of publicly available preclinical data specifically for this compound, this analysis utilizes data from other potent and selective neurokinin-1 (NK-1) receptor antagonists, the class to which this compound belongs, as a predictive measure of its performance.
This compound, a neurokinin-1 (NK-1) receptor antagonist, is positioned to be a significant player in the management of nausea and vomiting, particularly chemotherapy-induced emesis (CIE) and postoperative nausea and vomiting (PONV). Its mechanism of action, the blockade of the NK-1 receptor, targets a key pathway in the emetic reflex. This guide will delve into the preclinical evidence for the efficacy of NK-1 receptor antagonists, providing a framework for understanding this compound's potential.
Comparative Efficacy of NK-1 Receptor Antagonists
The ferret and dog are considered the gold-standard preclinical models for emesis studies due to their robust and human-like emetic responses. The following tables summarize the comparative efficacy of NK-1 receptor antagonists against other classes of antiemetics in these models.
Table 1: Efficacy of Antiemetics in the Ferret Model of Cisplatin-Induced Acute Emesis
| Drug Class | Compound | Dose (mg/kg) | Route | % Inhibition of Retching and Vomiting |
| NK-1 Antagonist | Aprepitant | 1.0 | p.o. | ~85% |
| 5-HT3 Antagonist | Ondansetron | 0.5 | i.v. | ~68% |
| Corticosteroid | Dexamethasone | 1.0 | i.v. | ~40% |
| Dopamine Antagonist | Metoclopramide | 2.0 | i.v. | ~50% |
Table 2: Efficacy of Antiemetics in the Ferret Model of Cisplatin-Induced Delayed Emesis
| Drug Class | Compound | Dose (mg/kg) | Route | % Inhibition of Retching and Vomiting |
| NK-1 Antagonist | Aprepitant | 1.0 | p.o. | ~90% |
| 5-HT3 Antagonist | Ondansetron | 0.5 | i.v. | ~53% |
| Corticosteroid | Dexamethasone | 1.0 | i.v. | ~60% |
| Dopamine Antagonist | Metoclopramide | 2.0 | i.v. | ~30% |
Table 3: Efficacy of Antiemetics in the Dog Model of Apomorphine-Induced Emesis
| Drug Class | Compound | Dose (mg/kg) | Route | % Inhibition of Emesis |
| NK-1 Antagonist | Maropitant | 1.0 | s.c. | >95% |
| Dopamine Antagonist | Metoclopramide | 0.5 | i.v. | ~80% |
| 5-HT3 Antagonist | Ondansetron | 0.5 | i.v. | Ineffective |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are outlines of standard protocols used to evaluate antiemetic efficacy.
Cisplatin-Induced Emesis in Ferrets
This model is a cornerstone for studying both acute and delayed chemotherapy-induced emesis.
-
Animal Model: Male ferrets (1-2 kg) are used. They are housed individually and allowed to acclimate.
-
Emetogen Administration: Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose of 5-10 mg/kg.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intravenously (i.v.) at a specified time before the cisplatin challenge.
-
Observation Period: Animals are observed continuously for a set period, typically 4-8 hours for the acute phase and up to 72 hours for the delayed phase.
-
Data Collection: The primary endpoints are the number of retches and vomits. The latency to the first emetic event is also recorded.
-
Analysis: The efficacy of the test compound is calculated as the percentage reduction in the mean number of emetic episodes compared to the vehicle-treated group.
Apomorphine-Induced Emesis in Dogs
This model is used to assess the efficacy of antiemetics against centrally-acting emetogens.
-
Animal Model: Beagle dogs of either sex are typically used.
-
Emetogen Administration: Apomorphine, a dopamine agonist, is administered subcutaneously (s.c.) at a dose of 0.04-0.1 mg/kg.[1]
-
Drug Administration: The test compound or vehicle is administered prior to the apomorphine challenge.
-
Observation Period: Dogs are observed for a period of 1-2 hours post-apomorphine administration.
-
Data Collection: The number of emetic events (vomits) is recorded.
-
Analysis: The percentage of animals protected from emesis and the reduction in the number of vomits are the primary efficacy measures.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding.
Caption: Simplified signaling pathway of emesis and points of pharmacological intervention.
Caption: General workflow for preclinical evaluation of antiemetic drug efficacy.
Conclusion
Based on the robust preclinical data from other selective NK-1 receptor antagonists, this compound is expected to demonstrate significant efficacy in controlling both acute and, particularly, delayed emesis induced by chemotherapeutic agents like cisplatin. Its targeted mechanism of action suggests a favorable profile compared to older antiemetics and a potentially synergistic effect when used in combination with 5-HT3 antagonists and corticosteroids. Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy of this compound within the NK-1 antagonist class and against other antiemetic agents.
References
Cross-validation of Imnopitant's mechanism of action in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imnopitant and other neurokinin-1 receptor (NK1R) antagonists. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its expected mechanism of action based on its classification and compares it with well-characterized alternatives like Aprepitant and Netupitant. The provided experimental protocols and data are representative of the methodologies used to validate compounds targeting the NK1 receptor.
Mechanism of Action: Targeting the Neurokinin-1 Receptor
This compound is classified as a neurokinin-1 (NK1) receptor antagonist.[1] The primary mechanism of action for this class of drugs is the competitive inhibition of the binding of Substance P (SP), a neuropeptide, to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including emesis, pain transmission, and inflammation. By blocking the SP/NK1R signaling pathway, these antagonists effectively mitigate nausea and vomiting, particularly that induced by chemotherapy.
The binding of SP to the NK1 receptor typically triggers a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling ultimately results in neuronal excitation and the transmission of emetic signals. NK1R antagonists like this compound are designed to prevent this cascade from initiating.
Comparative Data of NK1 Receptor Antagonists
Due to the limited availability of specific data for this compound, this section presents comparative data for the well-established NK1R antagonists, Aprepitant and Netupitant, across various cell lines. This information serves as a benchmark for the expected performance of novel antagonists like this compound.
Table 1: Comparative Binding Affinities (Ki) of NK1 Receptor Antagonists
| Compound | Cell Line | Receptor | Ki (nM) | Reference |
| Netupitant | - | Human NK1 | 0.95 | [1] |
| Aprepitant | CHO cells | Human NK1 | 0.1 | [2] |
Note: Specific Ki values for this compound are not currently available in published literature.
Table 2: Comparative Functional Potency (IC50) of NK1 Receptor Antagonists
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Aprepitant | CHO cells | [125I]SP Displacement | 0.00009 | [2] |
| Aprepitant | HEK293 cells | [125I]-Substance P Displacement | 0.00009 | [2] |
| Aprepitant | BT-474 (Breast Cancer) | Proliferation Assay | 31.4 | |
| Aprepitant | MCF-7 (Breast Cancer) | Proliferation Assay | 35.6 | |
| Aprepitant | MDA-MB-468 (Breast Cancer) | Proliferation Assay | 29.5 | |
| Aprepitant | MT-3 (Breast Cancer) | Proliferation Assay | 40.8 | |
| Aprepitant | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Cell Viability Assay | Varies by cell line | |
| Aprepitant | TE1, KYSE-150, KYSE-170 (Esophageal Squamous Cell Carcinoma) | Cell Survival Assay | Varies by cell line |
Note: Specific IC50 values for this compound are not currently available in published literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize NK1 receptor antagonists. These protocols can be adapted for the cross-validation of this compound's mechanism of action.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1, HEK293).
-
Radioligand (e.g., [3H]-Substance P or a specific labeled antagonist).
-
Test compound (this compound) and reference compounds (Aprepitant, Netupitant).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
The data is then analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Objective: To measure the functional potency (IC50) of a test compound in inhibiting Substance P-induced intracellular calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., U251, CHO-NK1R, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Substance P (agonist).
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specific period (e.g., 60 minutes at 37°C).
-
During the incubation, prepare a plate containing various concentrations of the test compound (antagonist plate) and another plate with a fixed concentration of Substance P (agonist plate).
-
After dye loading, wash the cells with the assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will first add the test compound from the antagonist plate and incubate for a defined period.
-
Subsequently, the instrument will add Substance P from the agonist plate to stimulate the cells.
-
The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured kinetically before and after the addition of the agonist.
-
The inhibitory effect of the test compound is determined by the reduction in the calcium signal in response to Substance P. The IC50 value is calculated from the concentration-response curve.
Visualizations
Signaling Pathway of NK1 Receptor Antagonism
Caption: NK1 Receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing NK1R Antagonists
Caption: A typical experimental workflow for the validation of an NK1R antagonist.
References
Comparative pharmacokinetics of Imnopitant and fosaprepitant
A comprehensive review of the pharmacokinetic profiles of the neurokinin-1 (NK-1) receptor antagonist fosaprepitant is detailed below. A direct comparative analysis with Imnopitant, another reported NK-1 receptor antagonist, is not feasible at this time due to the limited availability of public data on this compound's pharmacokinetic properties.
Fosaprepitant: A Detailed Pharmacokinetic Profile
Fosaprepitant is a prodrug that is rapidly converted to its active form, aprepitant, a selective high-affinity antagonist of human substance P/neurokinin 1 (NK-1) receptors.[1][2] Its primary clinical use is in the prevention of acute and delayed nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy.[1][3]
Mechanism of Action
Fosaprepitant, through its active metabolite aprepitant, exerts its antiemetic effect by blocking the binding of substance P to NK-1 receptors in the central and peripheral nervous system.[4] This action inhibits the emetic signaling pathway. Aprepitant has demonstrated the ability to cross the blood-brain barrier to occupy brain NK-1 receptors.
dot
Caption: Fosaprepitant is a prodrug converted to aprepitant, which blocks Substance P from binding to NK-1 receptors, thereby inhibiting the emetic signal.
Pharmacokinetic Parameters of Fosaprepitant (as Aprepitant)
The pharmacokinetic properties of fosaprepitant are primarily those of its active metabolite, aprepitant. Intravenous administration of fosaprepitant is designed to provide a therapeutic equivalent to oral aprepitant.
| Parameter | Value | Reference |
| Prodrug Conversion | Fosaprepitant is rapidly converted to aprepitant within 30 minutes of intravenous infusion. | |
| Bioavailability | An intravenous dose of 115 mg fosaprepitant has been shown to be bioequivalent to a 125 mg oral dose of aprepitant. | |
| Distribution | The volume of distribution (Vd) of aprepitant is approximately 70 L. Aprepitant crosses the blood-brain barrier. | |
| Protein Binding | Aprepitant is highly protein-bound (>95%). | |
| Metabolism | Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19. | |
| Half-life | The elimination half-life of aprepitant is approximately 9 to 13 hours. | |
| Excretion | Aprepitant is eliminated primarily through metabolism and is not renally excreted. |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of fosaprepitant are often found within the clinical trial documentation submitted for regulatory approval. A representative bioequivalence study design is described below.
Study Design: A randomized, open-label, crossover study to compare the pharmacokinetics of a single intravenous dose of fosaprepitant with a single oral dose of aprepitant in healthy subjects.
Methodology:
-
Subject Enrollment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Dosing: Subjects are randomized to receive either a single intravenous infusion of fosaprepitant (e.g., 115 mg) over a specified period or a single oral dose of aprepitant (e.g., 125 mg).
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).
-
Bioanalysis: Plasma concentrations of aprepitant are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), are calculated for both treatment arms.
-
Statistical Analysis: Bioequivalence is assessed by comparing the geometric mean ratios of AUC and Cmax for the two formulations, with the 90% confidence intervals expected to fall within the pre-specified range (typically 80-125%).
dot
Caption: Workflow of a typical crossover bioequivalence study comparing intravenous fosaprepitant and oral aprepitant.
This compound: Available Information and Data Gaps
This compound is identified as a neurokinin-1 (NK-1) receptor antagonist. However, publicly available scientific literature and clinical trial databases lack detailed information regarding its pharmacokinetics, including data on its absorption, distribution, metabolism, and excretion (ADME).
-
Chemical Information: The chemical structure and basic identifiers for this compound are available in databases such as PubChem.
-
Mechanism of Action: As an NK-1 receptor antagonist, it is presumed to share a similar mechanism of action with other drugs in its class, like aprepitant, by blocking the substance P/NK-1 receptor pathway.
-
Pharmacokinetic Data: There is a notable absence of published preclinical or clinical studies detailing the pharmacokinetic profile of this compound. Key parameters such as bioavailability, half-life, metabolism pathways, and excretion routes are not publicly documented.
Conclusion
Fosaprepitant has a well-characterized pharmacokinetic profile, primarily defined by the properties of its active metabolite, aprepitant. It is a rapidly converted prodrug with established bioequivalence to oral aprepitant, and its metabolism is predominantly mediated by CYP3A4. In contrast, while this compound is identified as an NK-1 receptor antagonist, a comprehensive assessment of its pharmacokinetics is precluded by the current lack of publicly available data. Therefore, a direct and detailed comparison of the pharmacokinetic properties of fosaprepitant and this compound is not possible at this time. Further research and publication of data on this compound are necessary to enable such a comparative analysis.
References
- 1. Pharmacokinetics and central nervous system effects of the novel dual NK1/NK3 receptor antagonist GSK1144814 in alcohol-intoxicated volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Correlation of Imnopitant's Biological Activity: An In Vitro and In Vivo Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Imnopitant, a neurokinin-1 (NK1) receptor antagonist, with a focus on correlating its in vitro and in vivo performance. Due to the limited availability of public data on this compound, this guide utilizes Aprepitant, a well-characterized NK1 receptor antagonist, as a representative molecule to illustrate the key experimental data and methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.
In Vitro Biological Activity
The in vitro activity of NK1 receptor antagonists is primarily determined by their binding affinity to the NK1 receptor and their functional ability to block the downstream signaling initiated by the natural ligand, Substance P (SP).
Comparative In Vitro Activity of NK1 Receptor Antagonists
| Compound | Receptor Binding Affinity (IC50, nM) | Receptor Selectivity (fold vs NK2/NK3) | Functional Antagonism (pKB) | Reference |
| Aprepitant | 0.1 | ~3000-fold vs NK3, ~45,000-fold vs NK2 | 8.87 | [1][2] |
| Netupitant | 1.0 | Inactive at NK2 or NK3 | - | [2][3] |
| Rolapitant | 0.66 | - | - | [3] |
| Casopitant | 0.16 (ferret NK1) | - | - |
Data Summary: Aprepitant demonstrates high-affinity binding to the human NK1 receptor with an IC50 value of 0.1 nM. It exhibits significant selectivity for the NK1 receptor over the NK2 and NK3 receptors. In functional assays, Aprepitant acts as a potent antagonist of the SP-induced response.
Experimental Protocols
Objective: To determine the binding affinity of a test compound to the NK1 receptor.
Methodology:
-
Cell Culture: Human U373MG cells, which endogenously express the NK1 receptor, are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Substance P) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Aprepitant).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat to separate bound from free radioligand. The filter is washed to remove non-specifically bound radioactivity.
-
Detection: The amount of radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block SP-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are seeded into 96-well plates.
-
Loading with Fluorescent Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., Aprepitant) for a specified period.
-
Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The ability of the test compound to inhibit the SP-induced calcium influx is quantified, and the pKB value, a measure of antagonist potency, is determined.
In Vivo Biological Activity
The in vivo efficacy of NK1 receptor antagonists is typically evaluated in animal models that mimic human conditions, such as chemotherapy-induced emesis. The ferret is a well-established model for this purpose.
Comparative In Vivo Antiemetic Activity
| Compound | Animal Model | Emetic Agent | Dose | Efficacy | Reference |
| Aprepitant | Ferret | Cisplatin | 1 mg/kg, p.o. | Antagonized acute and delayed emesis | |
| Aprepitant + Ondansetron | Ferret | Cisplatin | 0.03 mg/kg (Aprepitant), 0.3 mg/kg (Ondansetron) | Synergistic effect, significantly decreased emetic events | |
| Netupitant | Gerbil | NK1 Agonist (i.c.v.) | 0.5 mg/kg, p.o. | ID50 for inhibiting foot tapping behavior |
Data Summary: In the ferret model of cisplatin-induced emesis, oral administration of Aprepitant at 1 mg/kg effectively antagonized both the acute and delayed phases of vomiting. Furthermore, a synergistic antiemetic effect was observed when Aprepitant was co-administered with the 5-HT3 antagonist, ondansetron.
Experimental Protocols
Objective: To evaluate the in vivo antiemetic efficacy of a test compound.
Methodology:
-
Animal Acclimation: Male ferrets are individually housed and acclimated to the laboratory conditions.
-
Drug Administration: The test compound (e.g., Aprepitant) or vehicle is administered orally (p.o.) or via another relevant route at a specified time before the emetic challenge.
-
Emetic Challenge: Cisplatin (e.g., 8 mg/kg, intraperitoneally) is administered to induce emesis.
-
Observation: The animals are observed continuously for a defined period (e.g., 72 hours) to record the number of retches and vomits (emetic events).
-
Data Analysis: The total number of emetic events in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition and assess statistical significance.
Correlation of In Vitro and In Vivo Activity
A strong correlation between in vitro potency and in vivo efficacy is a critical aspect of drug development. For NK1 receptor antagonists, the in vitro binding affinity and functional antagonism generally translate well to in vivo antiemetic activity.
Aprepitant's high in vitro affinity for the NK1 receptor (IC50 = 0.1 nM) is consistent with its potent in vivo antiemetic effects at low milligram per kilogram doses in ferrets. Studies have shown that the long-lasting in vivo efficacy of Aprepitant is associated with its slow functional reversibility from the NK1 receptor, rather than being solely dependent on its pharmacokinetic profile.
Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in various cellular responses including cell proliferation and inflammation.
Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Imnopitant, a neurokinin-1 (NK1) receptor antagonist. The focus is on its binding affinity and selectivity against the related tachykinin receptors, NK2 and NK3. While specific quantitative binding data for this compound is not publicly available, this document offers a framework for understanding its expected pharmacological profile within the context of the broader neurokinin receptor family. The guide includes detailed experimental protocols for assessing binding affinity and visual representations of key signaling pathways and experimental workflows.
Introduction to this compound and the Tachykinin Receptor Family
This compound is a non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The tachykinin family of receptors, which includes NK1, NK2, and NK3 subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2] The endogenous ligands for these receptors are the tachykinin peptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exhibit preferential, though not exclusive, affinity for their respective receptors. SP binds with the highest affinity to the NK1 receptor, NKA to the NK2 receptor, and NKB to the NK3 receptor. The selectivity of antagonists like this compound for a specific receptor subtype is a critical factor in determining their therapeutic efficacy and side-effect profile.
Binding Affinity and Selectivity Profile
A key aspect of characterizing a receptor antagonist is to determine its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for its primary target and its selectivity against other related receptors. A highly selective antagonist will exhibit a significantly lower Ki value for its target receptor compared to other receptors.
While precise Ki values for this compound are not found in publicly accessible literature, it is classified as a selective NK1 receptor antagonist. To illustrate the principle of selectivity, the following table presents the binding affinities of the natural tachykinin ligands for the NK1, NK2, and NK3 receptors. A hypothetical profile for a selective NK1 antagonist like this compound is included for comparative context.
| Compound | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) | Primary Target |
| Substance P | ~1 | ~300 | >1000 | NK1 |
| Neurokinin A | ~30 | ~10 | ~500 | NK2 |
| Neurokinin B | ~300 | ~1000 | ~10 | NK3 |
| This compound | Data not available | Data not available | Data not available | NK1 |
Note: The Ki values for the natural ligands are approximate and can vary depending on the experimental conditions and tissue source. The entry for this compound reflects the absence of specific publicly available binding affinity data.
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an assay, which can be adapted to assess the binding of this compound to NK1, NK2, and NK3 receptors.
Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Culture cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand. For example:
-
For NK1 receptors: [³H]-Substance P or [¹²⁵I]-His-Substance P.
-
For NK2 receptors: [³H]-SR48968 or [¹²⁵I]-NKA.
-
For NK3 receptors: [³H]-SR142801 or [¹²⁵I]-MePhe-NKB.
-
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
The prepared cell membranes.
-
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., 1 µM aprepitant for NK1).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways
The activation of NK1, NK2, and NK3 receptors by their endogenous ligands initiates intracellular signaling cascades primarily through the coupling to Gq/11 and Gs G-proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). AC activation leads to the production of cyclic AMP (cAMP). These second messengers, in turn, trigger a variety of downstream cellular responses.
Gq-protein coupled signaling pathway for tachykinin receptors.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
References
A Review of Clinical Trial Outcomes Comparing Imnopitant to Standard of Care
A comprehensive review of available clinical trial data for the investigational drug Imnopitant reveals a significant lack of public information, precluding a direct comparison with the current standard of care for any specific indication.
Extensive searches of medical and scientific databases, clinical trial registries, and pharmaceutical development pipelines have yielded no specific results for a therapeutic agent named "this compound." This suggests that "this compound" may be a codename not yet in the public domain, a potential misspelling of an existing drug, or a compound that has not reached a stage of development where information is publicly disclosed.
Without specific data on this compound, including its mechanism of action, intended therapeutic area, and results from clinical trials, it is not possible to provide the requested comparison guide. A thorough analysis requires access to quantitative data from controlled studies, detailed experimental protocols, and an understanding of the biological pathways it targets.
For the audience of researchers, scientists, and drug development professionals, a meaningful comparison would necessitate the following, none of which is currently available for a drug named this compound:
-
Identification of the Standard of Care: The appropriate standard of care for comparison is entirely dependent on the specific disease or condition this compound is intended to treat.
-
Quantitative Clinical Trial Data: Key metrics such as efficacy endpoints (e.g., response rates, progression-free survival, overall survival) and safety profiles (e.g., adverse event rates) from head-to-head or placebo-controlled trials are essential for a valid comparison.
-
Detailed Experimental Protocols: Understanding the methodology of the clinical trials, including patient population, dosage, and administration schedules, is crucial for interpreting the results.
-
Mechanism of Action and Signaling Pathways: Knowledge of the drug's biological mechanism is necessary to create the requested signaling pathway diagrams.
Recommendations for Further Inquiry:
To enable the creation of the requested comparison guide, it is recommended to:
-
Verify the spelling of "this compound."
-
Provide an alternative name or identifier for the drug if "this compound" is a codename.
-
Specify the therapeutic area or indication for which this compound is being investigated.
Once a registered clinical-stage drug is identified, a comprehensive review and comparison to the standard of care, including all the core requirements of data presentation, experimental protocols, and visualizations, can be conducted.
Safety Operating Guide
Navigating the Disposal of Imnopitant: A Guide for Laboratory Professionals
The toxicological and environmental properties of Imnopitant have not been fully investigated.[1] Therefore, it is imperative to handle this compound as a potentially hazardous substance and to prevent its release into the environment.[1][2] The following procedures are designed to ensure the safe and compliant disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or apron.[3]
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Ensure adequate ventilation, especially in confined areas.
-
Wash hands thoroughly after handling.
II. Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound.
Step 1: Waste Identification and Classification
-
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be classified as hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS department.
Step 2: Waste Segregation and Containerization
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and compatible hazardous waste container.
-
The container must be in good condition, with no leaks or cracks, and have a secure lid.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.
-
If this compound is dissolved in a solvent, the waste should be segregated based on the solvent type (e.g., halogenated vs. non-halogenated).
-
Never pour this compound solutions down the drain.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Empty Containers:
-
Containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of according to institutional procedures for non-hazardous waste, or reused for compatible waste collection.
-
Step 3: Labeling of Waste Containers
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (and any other components of the waste). Chemical formulas or abbreviations are not acceptable.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store containers in secondary containment to prevent spills.
-
Segregate incompatible waste types to prevent dangerous reactions.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
III. Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for assessing potential hazards and ensuring compatible storage.
| Property | Value | Source |
| Molecular Formula | C28H28F6N4O | |
| Molecular Weight | 550.5 g/mol | |
| IUPAC Name | N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance. Always consult your institution's specific hazardous waste management plan and contact your EHS department for clarification on any procedures.
References
Safeguarding Your Research: Comprehensive PPE and Handling Protocols for Imnopitant
For Immediate Implementation: This document outlines essential safety and logistical information for the handling and disposal of Imnopitant, a neurokinin-1 (NK1) receptor antagonist. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound, as a potent pharmaceutical compound, should be handled with caution. Based on data from analogous compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and potentially lead to organ damage with prolonged or repeated exposure.[1] Some related compounds are also suspected of causing cancer and are very toxic to aquatic life with long-lasting effects.
A thorough risk assessment is mandatory before any handling of this compound. The following table summarizes the required PPE.
| Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Lab coat (fire-resistant when handling flammable solvents) | ANSI Z87.1 compliant safety glasses with side shields (minimum) | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling powders or creating aerosols. |
| Full-body protective suit for large quantities or high-risk operations | Chemical splash goggles when there is a risk of splashing | --- | --- |
| --- | Face shield worn over safety goggles for splash or aerosol risk | --- | --- |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
Pre-Handling Operations
-
Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds.
-
Area Preparation: Ensure the designated handling area is clean, uncluttered, and equipped with all necessary safety equipment, including an eyewash station and safety shower.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling Operations
-
Weighing:
-
Conduct all weighing of powdered this compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated, labeled spatulas and weighing boats.
-
-
Dissolving:
-
Add solvents slowly to the solid compound to avoid splashing.
-
Keep containers covered as much as possible during dissolution.
-
-
General Handling:
-
Avoid direct contact with the compound.
-
Use tools (spatulas, forceps) to manipulate the solid material.
-
Minimize the quantities of this compound handled at any one time.
-
Post-Handling Operations
-
Decontamination:
-
Thoroughly clean all surfaces and equipment that have come into contact with this compound.
-
Use a suitable deactivating solution if one is known; otherwise, use a soap and water solution followed by an appropriate solvent rinse.
-
-
PPE Doffing:
-
Remove PPE in a designated area, avoiding self-contamination.
-
Dispose of single-use PPE as hazardous waste. Reusable PPE must be decontaminated and stored properly.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and disposable labware, in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically resistant waste container. Do not pour this compound waste down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
